Product packaging for L(-)-Norepinephrine bitartrate(Cat. No.:)

L(-)-Norepinephrine bitartrate

Cat. No.: B8794434
M. Wt: 319.26 g/mol
InChI Key: WNPNNLQNNJQYFA-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L(-)-Norepinephrine Bitartrate is the levorotatory enantiomer of an endogenous catecholamine that functions as a critical neurotransmitter and hormone. As a high-purity salt form, it offers enhanced stability for in vitro and in vivo research applications. Its primary research value lies in its potent agonist activity on adrenergic receptors. The compound exerts its effects by binding to and activating alpha-1 and beta-1 adrenergic receptors . Activation of alpha-1 receptors on vascular smooth muscle triggers a Gq-protein-coupled mechanism, leading to the phospholipase C-mediated production of inositol trisphosphate (IP3) and diacylglycerol (DAG) . This cascade results in the release of intracellular calcium and subsequent phosphorylation of myosin light chains, causing powerful vasoconstriction and an increase in systemic vascular resistance . Concurrently, its action on cardiac beta-1 receptors stimulates a Gs-protein-mediated increase in cyclic AMP (cAMP), which enhances cardiac contractility (positive inotropy) and rate (positive chronotropy) . Researchers utilize this compound extensively in studies of septic and neurogenic shock models to understand and simulate the physiological response to hypotension . It is also a fundamental tool in neuropharmacology for investigating the sympathetic nervous system, synaptic transmission, and the mechanisms of catecholamine reuptake and degradation . The bitartrate salt has a molecular formula of C12H17NO9 and a molecular weight of 319.27 g/mol . Proper handling procedures should be followed, as the compound is hazardous in case of ingestion and may cause skin and eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO9 B8794434 L(-)-Norepinephrine bitartrate

Properties

Molecular Formula

C12H17NO9

Molecular Weight

319.26 g/mol

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;/m0./s1

InChI Key

WNPNNLQNNJQYFA-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Biosynthesis Pathways and Enzymatic Regulation of L Norepinephrine

Precursor Amino Acids and Initial Hydroxylation

The journey of L(-)-Norepinephrine synthesis begins with the amino acid L-tyrosine. nih.gov This precursor is obtained from dietary sources or synthesized from L-phenylalanine. sigmaaldrich.comwikipedia.org L-tyrosine is actively transported into catecholaminergic neurons, where it undergoes the first and most critical enzymatic reaction in the catecholamine biosynthesis pathway: hydroxylation. sigmaaldrich.comcvpharmacology.com This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH), which converts L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.orgnih.gov The reaction requires molecular oxygen (O2), iron (Fe2+), and tetrahydrobiopterin (B1682763) (BH4) as cofactors. wikipedia.org

Tyrosine Hydroxylase (TH) Activity and Regulation

Tyrosine Hydroxylase is a member of the aromatic amino acid hydroxylase family and is found in all cells that synthesize catecholamines. bio-techne.comnih.gov The enzyme is a homotetramer, with each subunit containing a regulatory N-terminal domain, a catalytic domain, and a C-terminal coiled-coil domain for tetramerization. bio-techne.com The activity of TH is subject to complex and intricate regulation, which is essential for maintaining appropriate levels of catecholamines. bio-techne.comnih.gov

The activity of Tyrosine Hydroxylase is acutely modulated by feedback inhibition from the end-products of the catecholamine pathway. nih.govnih.gov Catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), can bind to the TH enzyme and inhibit its activity. nih.govuib.no This binding is competitive with the cofactor tetrahydrobiopterin. nih.gov

Research has identified two distinct dopamine-binding sites on the TH enzyme: a high-affinity site and a low-affinity site. researchgate.net

High-Affinity Site: Binding of dopamine to this site significantly decreases the enzyme's maximum velocity (Vmax) and increases its affinity (Km) for the tetrahydrobiopterin cofactor. researchgate.net This inhibition is potent but can be reversed.

Low-Affinity Site: Dopamine binding to this site also regulates TH activity by increasing the Km for tetrahydrobiopterin. This site is present in both phosphorylated and non-phosphorylated forms of the enzyme. researchgate.net

This feedback mechanism allows the cell to self-regulate catecholamine production; as levels of dopamine or norepinephrine rise, they inhibit their own synthesis by reducing TH activity, preventing excessive accumulation. newcastle.edu.aunewcastle.edu.au

The feedback inhibition of Tyrosine Hydroxylase can be overcome through various activation mechanisms, primarily phosphorylation. nih.govnih.gov The regulatory domain of TH contains several serine residues (Ser8, Ser19, Ser31, and Ser40) that can be phosphorylated by a variety of protein kinases. wikipedia.orgnih.gov

Phosphorylation at Ser40 is particularly crucial as it significantly relieves the feedback inhibition caused by catecholamines. wikipedia.orgresearchgate.net This phosphorylation event can increase the dissociation rate of the bound catecholamine from the high-affinity site by as much as 500-fold, thereby reactivating the enzyme. researchgate.net

Several kinases are involved in TH phosphorylation:

cAMP-dependent protein kinase (PKA): Phosphorylates Ser40. wikipedia.org

Calcium-calmodulin-dependent protein kinase (CaMKII): Phosphorylates Ser19 and, to a lesser extent, Ser40. wikipedia.org

Extracellular signal-regulated kinases (ERK1/ERK2): Phosphorylate Ser31. wikipedia.org

Protein Kinase C (PKC): Can phosphorylate and activate TH in the presence of calcium and phospholipid, which reduces the Km for the cofactor and increases the Ki for dopamine. pnas.org

Calcium influx, often triggered by neuronal depolarization, plays a direct role in activating TH. nih.gov Increased intracellular calcium can activate CaMKII and PKC, leading to TH phosphorylation and increased catecholamine synthesis. wikipedia.orgpnas.org Additionally, Ca2+-dependent neutral proteases, known as calpains, have been shown to activate TH. nih.gov

Table 1: Regulation Mechanisms of Tyrosine Hydroxylase (TH) Activity
Regulatory MechanismEffector Molecule/ProcessEffect on TH ActivityKey Details
Feedback InhibitionDopamine, Norepinephrine, EpinephrineInhibitionBinds to high and low-affinity sites, competing with the cofactor BH4. nih.govresearchgate.net
Phosphorylation (Activation)PKAActivationPhosphorylates Ser40, relieving feedback inhibition. wikipedia.org
CaMKIIActivationPhosphorylates Ser19 and Ser40, activated by increased intracellular Ca2+. wikipedia.org
ERK1/ERK2ActivationPhosphorylates Ser31. wikipedia.org
PKCActivationPhosphorylates serine residues in a Ca2+-dependent manner. pnas.org
Proteolytic ActivationCalpains (Ca2+-dependent proteases)ActivationCleavage of the enzyme leads to an activated form. nih.gov

Decarboxylation to Dopamine

Following the initial hydroxylation of L-tyrosine to L-DOPA, the next step in the biosynthesis of norepinephrine is the conversion of L-DOPA to dopamine. nih.govresearchgate.net This reaction is a decarboxylation, meaning it involves the removal of a carboxyl group from the L-DOPA molecule. youtube.com The reaction occurs rapidly in the cytosol of the neuron. researchgate.nettaylorandfrancis.com

L-Aromatic Amino Acid Decarboxylase (AADC) Activity

The enzyme responsible for catalyzing the conversion of L-DOPA to dopamine is L-Aromatic Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC). nih.govwikipedia.orgbio-techne.com This enzyme is not specific to L-DOPA and can decarboxylate a variety of aromatic L-amino acids. wikipedia.orgbio-techne.com For instance, it also catalyzes the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to serotonin (B10506). taylorandfrancis.comwikipedia.org

AADC is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, meaning it requires the active form of vitamin B6 as a cofactor for its activity. wikipedia.org Unlike Tyrosine Hydroxylase, AADC is generally not the rate-limiting step in dopamine or serotonin synthesis under normal physiological conditions. wikipedia.orgbio-techne.com The enzyme's activity is so efficient that L-DOPA levels in tissues are typically very low. sigmaaldrich.comtaylorandfrancis.com However, in therapeutic contexts such as the administration of exogenous L-DOPA for Parkinson's disease, AADC activity becomes a critical factor in dopamine production. wikipedia.orgcaringsunshine.comnih.gov A deficiency in the AADC enzyme, a rare genetic disorder, leads to a severe combined deficiency of dopamine and serotonin. nih.govnih.govrarediseases.org

Table 2: L-Aromatic Amino Acid Decarboxylase (AADC) Activity
CharacteristicDescription
Enzyme NameL-Aromatic Amino Acid Decarboxylase (AADC); DOPA decarboxylase (DDC) wikipedia.org
Reaction CatalyzedL-DOPA → Dopamine + CO2 nih.govresearchgate.net
CofactorPyridoxal Phosphate (PLP) - Vitamin B6 wikipedia.org
LocationCytosol of the neuron researchgate.nettaylorandfrancis.com
Rate-Limiting?No, under normal physiological conditions. wikipedia.orgbio-techne.com
Substrate SpecificityBroad; acts on various aromatic L-amino acids including 5-HTP. wikipedia.orgbio-techne.com

Conversion of Dopamine to L(-)-Norepinephrine

The final step in the synthesis of L(-)-Norepinephrine is the hydroxylation of dopamine. pharmaguideline.comresearchgate.net This reaction is catalyzed by the enzyme Dopamine β-hydroxylase (DBH), which introduces a hydroxyl group onto the beta carbon of the dopamine side chain. quora.comyoutube.com This conversion is a critical juncture in the catecholamine synthesis pathway, marking the transition from a precursor neurotransmitter, dopamine, to the formation of norepinephrine. pathbank.org The reaction requires molecular oxygen and the presence of specific cofactors to proceed. wikipedia.org Unlike the preceding steps in catecholamine biosynthesis which occur in the neuronal cytoplasm, the conversion of dopamine to norepinephrine is uniquely localized within intracellular vesicles. msu.educvpharmacology.com

Dopamine β-Hydroxylase (DBH) Activity and Intracellular Localization

Dopamine β-hydroxylase (EC 1.14.17.1), also known as dopamine β-monooxygenase, is a copper-containing oxygenase that catalyzes the conversion of dopamine to norepinephrine. wikipedia.orgnih.gov The enzyme is a 290 kDa homotetramer, composed of four identical subunits. wikipedia.org DBH activity is dependent on ascorbate (B8700270) (Vitamin C), which acts as an essential cofactor, being consumed stoichiometrically during the reaction. wikipedia.orgtaylorandfrancis.com The substrates for the reaction are dopamine, ascorbate, and molecular oxygen, yielding norepinephrine, dehydroascorbate, and water as products. wikipedia.org

A distinguishing feature of L(-)-Norepinephrine synthesis is the intracellular location of DBH. The enzyme is localized within the synaptic vesicles of noradrenergic neurons and the chromaffin granules of the adrenal medulla. taylorandfrancis.comnih.govsigmaaldrich.com This makes norepinephrine the only known small-molecule neurotransmitter to be synthesized inside vesicles rather than in the cytoplasm. wikipedia.orgmsu.edu Dopamine, having been synthesized in the cytoplasm, is first actively transported into these vesicles by the vesicular monoamine transporter (VMAT). msu.educvpharmacology.com Once inside, it serves as the substrate for DBH.

DBH exists in two forms within these vesicles: a soluble form found in the intravesicular lumen and a membrane-bound form attached to the inner vesicular membrane. nih.govcellsignal.com The soluble form is released along with norepinephrine during the process of exocytosis. cellsignal.com Consequently, DBH activity can be detected in human plasma, where its levels are often used as an indicator of sympathetic nervous system activity. nih.govnih.gov

Key Characteristics of Dopamine β-Hydroxylase (DBH)
CharacteristicDescriptionReference
Enzyme NameDopamine β-hydroxylase (DBH); Dopamine β-monooxygenase wikipedia.org
EC Number1.14.17.1 wikipedia.org
Molecular ClassCopper-containing monooxygenase wikipedia.orgsigmaaldrich.com
Reaction CatalyzedDopamine + Ascorbate + O₂ → L(-)-Norepinephrine + Dehydroascorbate + H₂O wikipedia.org
Essential CofactorAscorbate (Vitamin C) wikipedia.orgtaylorandfrancis.com
Intracellular LocalizationSynaptic vesicles (noradrenergic neurons) and chromaffin granules (adrenal medulla) msu.edusigmaaldrich.com
Subunit StructureHomotetramer (four identical subunits) wikipedia.orgcellsignal.com
FormsSoluble (in vesicle lumen) and membrane-bound (on inner vesicle membrane) nih.govcellsignal.com

Compartmentalization of Biosynthetic Enzymes within Neurons

The biosynthesis of L(-)-Norepinephrine is a prime example of metabolic channeling through enzymatic compartmentalization. The enzymes responsible for the synthesis pathway are spatially segregated within the neuron, ensuring efficient production and regulation.

The initial steps of catecholamine synthesis occur in the cytoplasm of the noradrenergic nerve terminal. cvpharmacology.com

Tyrosine Hydroxylase (TH): This rate-limiting enzyme converts the amino acid tyrosine into L-dihydroxyphenylalanine (L-DOPA). It is located in the cytoplasm. pharmaguideline.com

Aromatic L-amino acid decarboxylase (AADC): Also a cytosolic enzyme, AADC rapidly converts L-DOPA into dopamine. pharmaguideline.comcvpharmacology.com

The product of these cytosolic reactions, dopamine, is then transported from the cytoplasm into synaptic vesicles by the vesicular monoamine transporter (VMAT). cvpharmacology.comyoutube.com This transport is a critical step, as the final enzyme in the pathway, Dopamine β-hydroxylase (DBH), is located exclusively within these vesicles. msu.edusigmaaldrich.com This sequestration of DBH means that the conversion of dopamine to norepinephrine can only occur after dopamine has been taken up into the vesicle. youtube.com

This compartmentalization serves several key functions:

It protects newly synthesized norepinephrine from degradation by cytosolic enzymes like monoamine oxidase (MAO). cvpharmacology.com

It allows for the efficient packaging of norepinephrine for subsequent release upon neuronal stimulation.

It separates the synthesis of dopamine from that of norepinephrine, allowing for differential regulation of these two distinct neurotransmitters.

Recent research has also implicated other presynaptic proteins, such as alpha-synuclein, in the compartmentalization and mobilization of norepinephrine between storage and readily releasable pools within the nerve terminal, highlighting a further layer of complexity in its regulation. nih.gov

Cellular and Subcellular Mechanisms of L Norepinephrine Homeostasis

Intracellular Storage and Vesicular Dynamics

Following its synthesis from dopamine (B1211576) within the cytoplasm of noradrenergic neurons, L(-)-Norepinephrine is transported into synaptic vesicles for storage. nih.govwikipedia.org This compartmentalization is crucial for protecting the neurotransmitter from enzymatic degradation in the cytoplasm and for ensuring its availability for regulated release.

The uptake of L(-)-Norepinephrine from the cytosol into synaptic vesicles is mediated by the vesicular monoamine transporter (VMAT). wikipedia.orgnih.gov VMATs are transmembrane proteins that actively transport monoamines, including norepinephrine (B1679862), dopamine, serotonin (B10506), and histamine, into vesicles. nih.govwikipedia.org This process is an active transport mechanism that relies on a proton gradient established by a vesicular H+-ATPase. nih.govwikipedia.org The transporter functions as an antiporter, utilizing the efflux of two protons from the vesicle to drive the influx of one monoamine molecule against its concentration gradient. nih.govnih.gov

There are two main isoforms of VMAT: VMAT1 and VMAT2. nih.govrupress.org VMAT2 is the primary isoform found in the central nervous system, while VMAT1 is predominantly expressed in neuroendocrine cells. nih.gov VMAT2 generally exhibits a higher affinity for catecholamines like norepinephrine compared to VMAT1. wikipedia.orgrupress.org

Table 1: Comparison of VMAT1 and VMAT2

FeatureVMAT1VMAT2
Primary Location Neuroendocrine cells (e.g., chromaffin cells) nih.govCentral Nervous System (CNS) neurons nih.gov
Affinity for Norepinephrine LowerHigher wikipedia.org
Histamine Transport NoYes wikipedia.org

The amount of L(-)-Norepinephrine loaded into each vesicle and the probability of its release are critical factors in determining the strength of synaptic transmission. The filling of vesicles is a dynamic process that can be influenced by various factors, including the cytosolic concentration of norepinephrine and the activity of VMAT. Vesicle filling may limit the amount of monoamine released from neurons that have high firing rates. wikipedia.org

The probability of vesicular release is a complex process influenced by a multitude of presynaptic factors. The release of norepinephrine from secretory granules is activated by adenylyl cyclase, which is in turn modulated by stimulatory (Gs) and inhibitory (Gi) G proteins. researchgate.netfrontiersin.org

Mechanism of L(-)-Norepinephrine Release

The release of L(-)-Norepinephrine from the presynaptic terminal into the synaptic cleft is a tightly controlled process initiated by the arrival of an action potential. wikipedia.orgyoutube.com

When an action potential depolarizes the presynaptic terminal, it triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the cell. nih.govyoutube.com This rise in intracellular calcium is the primary trigger for the fusion of norepinephrine-containing vesicles with the presynaptic membrane, a process known as exocytosis. wikipedia.orgnih.gov The Ca2+-dependent nature of this release has been well-established. nih.govnih.gov The influx of calcium facilitates the interaction of proteins on the vesicle membrane with proteins on the presynaptic membrane, leading to the formation of a fusion pore and the release of the neurotransmitter into the synaptic cleft. nih.gov

Research has shown that both external and stored intracellular calcium are required for norepinephrine exocytosis. nih.gov The process is orchestrated by a series of protein-protein and protein-lipid interactions that are tightly coupled to calcium signaling. rupress.org

The release of L(-)-Norepinephrine is subject to modulation by various presynaptic receptors, which act as a feedback mechanism to control the amount of neurotransmitter released. nih.gov These autoreceptors are typically located on the presynaptic terminal and are activated by norepinephrine itself.

The most well-characterized of these are the α2-adrenergic receptors. wikipedia.orgnih.gov When norepinephrine in the synapse binds to these presynaptic α2-autoreceptors, it initiates an inhibitory signaling cascade, often coupled to Gi proteins, which leads to a decrease in further norepinephrine release. nih.govwikipedia.org This negative feedback loop helps to prevent excessive stimulation of the postsynaptic neuron. nih.gov Conversely, presynaptic β-adrenergic receptors can facilitate the release of norepinephrine, representing a positive feedback mechanism. researchgate.netahajournals.org

Table 2: Key Presynaptic Receptors Modulating Norepinephrine Release

Receptor TypeEffect on Norepinephrine ReleaseMechanism of Action
α2-Adrenergic Receptor Inhibition wikipedia.orgnih.govActivation of Gi proteins, leading to decreased adenylyl cyclase activity and reduced calcium influx. nih.gov
β-Adrenergic Receptor Facilitation researchgate.netahajournals.orgActivation of Gs proteins, leading to increased adenylyl cyclase activity. researchgate.net

Synaptic Clearance and Reuptake Mechanisms

To terminate the synaptic signal and maintain homeostasis, L(-)-Norepinephrine must be cleared from the synaptic cleft. This is primarily achieved through reuptake into the presynaptic neuron. wikipedia.orgmsu.edu

The norepinephrine transporter (NET), a sodium-chloride dependent transporter located on the presynaptic terminal, is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. nih.govmsu.edu Once back in the cytoplasm, the recaptured norepinephrine can either be repackaged into synaptic vesicles for future release or be degraded by enzymes. msu.edulibretexts.org

The primary enzymes involved in the intracellular degradation of norepinephrine are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.govneurotorium.org MAO is found on the outer membrane of mitochondria within the presynaptic terminal, while COMT is more broadly distributed. nih.gov These enzymes catabolize norepinephrine into inactive metabolites, which are then excreted. patsnap.com

Norepinephrine Transporter (NET) Function and Structure

The norepinephrine transporter (NET) is a protein encoded by the SLC6A2 gene, located on human chromosome 16. wikipedia.org It is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, which also includes transporters for dopamine and serotonin. nih.gov NET is predominantly found on the plasma membranes of noradrenergic neurons, where it plays a pivotal role in the reuptake of norepinephrine from the synaptic cleft. nih.gov This process is essential for regulating the concentration and duration of norepinephrine signaling. wikipedia.org NET can also transport dopamine, although with less efficiency. wikipedia.org

The transporter consists of 617 amino acids that form 12 transmembrane domains, with both the N- and C-termini located in the cytoplasm. wikipedia.orgnih.gov This structural organization is highly conserved among other members of the sodium/chloride-dependent neurotransmitter transporter family. wikipedia.org

The function of the norepinephrine transporter is critically dependent on the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions across the neuronal membrane. wikipedia.orgmedchemexpress.com The reuptake of one molecule of norepinephrine is coupled to the co-transport of one sodium ion and one chloride ion into the cell. wikipedia.orgnih.gov This symport mechanism utilizes the energy stored in the ion gradients, which are maintained by the Na+/K+-ATPase pump, to drive the transport of norepinephrine against its concentration gradient. wikipedia.orgnih.gov The stoichiometry of this transport is a fixed 1:1:1 ratio of norepinephrine to sodium to chloride. wikipedia.orgnih.gov This ion-dependent transport is a hallmark of the SLC6 family of transporters. nih.gov

The three-dimensional structure of the human norepinephrine transporter (hNET) reveals a complex architecture with specific binding sites for norepinephrine and co-transported ions. While the precise crystal structure of hNET has been challenging to obtain, homology modeling based on the structures of related transporters like the Drosophila melanogaster dopamine transporter (dDAT) and the human serotonin transporter (hSERT) has provided significant insights. nih.govnih.gov

The primary substrate binding site, known as the S1 site, is located deep within the protein, between transmembrane helices (TMHs) 1, 3, 6, and 8. nih.govfrontiersin.org This pocket is where norepinephrine binds with high affinity. Mutational studies have identified several key amino acid residues that are crucial for norepinephrine binding and transport.

Key Amino Acid Residues in the Norepinephrine Binding Pocket (S1):

Residue Interaction with Norepinephrine Reference
A73, A77, G320, S420, G423, M424 Form hydrogen bonds nih.gov
V148, I156, F329 Form hydrophobic interactions nih.gov
D75 Recognizes the basic amino group of norepinephrine nih.govresearchgate.net

The binding of norepinephrine and the co-transported sodium and chloride ions induces conformational changes in the transporter, allowing for the translocation of the substrate across the membrane. nih.gov The sodium ion at the Na1 site is coordinated by several residues, and this interaction is critical for the binding and transport of norepinephrine. nih.gov A secondary, lower-affinity binding site (S2) has also been identified. nih.govnih.gov

Physiological Significance of NET in Noradrenergic Signaling Termination

The primary physiological role of the norepinephrine transporter (NET) is the rapid termination of noradrenergic signaling. nih.gov Following its release from presynaptic terminals, norepinephrine acts on adrenergic receptors on both presynaptic and postsynaptic neurons. nih.gov By efficiently removing norepinephrine from the synaptic cleft, NET limits the duration and spatial extent of receptor activation. wikipedia.org It is estimated that as much as 90% of released norepinephrine is cleared from the synapse via NET-mediated reuptake. wikipedia.org

This reuptake mechanism is crucial for maintaining synaptic fidelity and preventing receptor desensitization that could result from prolonged exposure to high concentrations of norepinephrine. Dysfunctional NET activity is implicated in several neuropsychiatric and cardiovascular disorders, highlighting its importance in normal physiology. nih.gov Impaired NET function can lead to elevated synaptic norepinephrine levels, which can contribute to conditions such as anxiety and hypertension. nih.gov

Non-Neuronal Uptake Mechanisms (Uptake 2)

In addition to the high-affinity neuronal uptake mediated by NET (also known as Uptake 1), a lower-affinity, high-capacity uptake system known as Uptake 2 contributes to the clearance of norepinephrine from the extracellular space. nih.govnih.gov This non-neuronal uptake is mediated by a different set of transporters, including the extraneuronal monoamine transporter (EMT) and organic cation transporters (OCTs).

Uptake 2 is particularly important in peripheral tissues and at sites where norepinephrine may diffuse away from the immediate synaptic cleft. nih.gov This mechanism is less specific than NET and can transport other monoamines as well. nih.gov The inhibition of Uptake 2 can potentiate the effects of norepinephrine, suggesting its role in modulating noradrenergic transmission, particularly in the context of therapeutic interventions that target norepinephrine levels. nih.gov

Adrenergic Receptor Pharmacology and Signal Transduction of L Norepinephrine

Classification and Subtypes of Adrenergic Receptors

Adrenergic receptors are broadly categorized into two main groups: alpha (α) and beta (β) receptors. pittmedcardio.com These groups are further divided into several subtypes, all of which are targets for the endogenous catecholamines norepinephrine (B1679862) and epinephrine (B1671497). nih.gov There are a total of nine subtypes: α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, and β3. nih.gov The specific response to norepinephrine depends on the receptor subtype present on a particular cell type and their coupling to different intracellular G-proteins. nih.gov

Alpha-1 (α1) Adrenergic Receptors: These receptors are primarily associated with the Gq heterotrimeric G protein. wikipedia.org There are three subtypes: α1A, α1B, and α1D. wikipedia.org Norepinephrine has a higher affinity for α1 receptors compared to epinephrine. wikipedia.org The principal function of α1-receptor activation is the contraction of smooth muscle. wikipedia.org This leads to physiological effects such as vasoconstriction in blood vessels of the skin, gastrointestinal sphincters, kidney, and brain. wikipedia.orglibretexts.org

Alpha-2 (α2) Adrenergic Receptors: The α2-adrenergic receptors consist of three subtypes: α2A, α2B, and α2C. wikipedia.org These receptors are coupled to the Gi heterotrimeric G-protein. wikipedia.org A classical location for α2 receptors is on presynaptic nerve terminals, where they act as autoreceptors to inhibit the further release of norepinephrine, forming a negative feedback loop. pittmedcardio.comwikipedia.org They are also found on vascular smooth muscle cells. wikipedia.org Activation of α2 receptors can lead to inhibition of insulin (B600854) release, induction of glucagon (B607659) release, and contraction of gastrointestinal tract sphincters. libretexts.orgwikipedia.org

Receptor SubtypePrimary G ProteinKey Functions Mediated by Norepinephrine
α1GqSmooth muscle contraction (e.g., vasoconstriction) wikipedia.orglibretexts.org
α2GiInhibition of norepinephrine release (presynaptic), inhibition of insulin release, induction of glucagon release libretexts.orgwikipedia.orgyoutube.com

Beta-1 (β1) Adrenergic Receptors: These receptors are predominantly found in cardiac tissue. jove.com Norepinephrine binds effectively to β1 receptors. pittmedcardio.com Stimulation of β1 receptors leads to an increase in both the rate (chronotropic) and force (inotropic) of heart contractions. nih.gov

Beta-2 (β2) Adrenergic Receptors: Norepinephrine has a very low affinity for β2 receptors. pittmedcardio.com These receptors are primarily located in the smooth muscles of various organs, including the respiratory and cardiovascular systems. jove.com Their stimulation typically leads to smooth muscle relaxation, such as bronchodilation. jove.com

Beta-3 (β3) Adrenergic Receptors: These receptors are mainly found in adipose tissue and the bladder. jove.com They are involved in regulating metabolism and lipolysis (the breakdown of fats). jove.com

Receptor SubtypePrimary G ProteinKey Functions Mediated by Norepinephrine
β1GsIncreased heart rate and contractility nih.gov
β2GsSmooth muscle relaxation (e.g., bronchodilation) (Note: Norepinephrine has low affinity) pittmedcardio.comjove.com
β3GsLipolysis and metabolic regulation jove.com

G Protein-Coupled Receptor (GPCR) Mechanisms

The binding of norepinephrine to an adrenergic receptor initiates a conformational change in the receptor, which in turn activates an associated G protein on the intracellular side of the membrane. cusabio.com The G protein, a heterotrimer composed of α, β, and γ subunits, then dissociates, and the subunits modulate the activity of specific effector proteins, leading to the generation of second messengers and a downstream cellular response. cusabio.com The specific signaling pathway depends on the type of G protein alpha subunit (Gαs, Gαi, Gαq) to which the receptor is coupled. msu.edu

Alpha-1 adrenergic receptors are coupled to the Gq family of G-proteins. wikipedia.orgnih.gov When norepinephrine activates an α1 receptor, the Gq protein activates the enzyme phospholipase C (PLC). wikipedia.orgnih.gov PLC then hydrolyzes a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.org IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, which triggers the release of stored calcium (Ca2+) into the cytoplasm. nih.govwikipedia.org The increased intracellular calcium concentration is a key signal that leads to various cellular responses, most notably the contraction of smooth muscle cells. nih.govyoutube.com DAG remains in the membrane and activates protein kinase C (PKC), which can phosphorylate other proteins and further propagate the signaling cascade. nih.govwikipedia.org

Alpha-2 adrenergic receptors are coupled to inhibitory G-proteins, Gi or Go. wikipedia.orgnih.gov Upon activation by norepinephrine, the α subunit of the Gi protein dissociates and inhibits the enzyme adenylyl cyclase. wikipedia.orgnih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov A reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase (PKA). wikipedia.org This pathway is responsible for the inhibitory effects of α2 receptor activation, such as the presynaptic inhibition of neurotransmitter release. wikipedia.orgyoutube.com

All three subtypes of beta-adrenergic receptors (β1, β2, and β3) are coupled to the stimulatory G-protein, Gs. wikipedia.orgmsu.edu When norepinephrine (primarily at β1 and β3 receptors) binds to a beta-receptor, the Gs protein is activated. pittmedcardio.comjove.com The activated α subunit of Gs stimulates the enzyme adenylyl cyclase. wikipedia.orgphysiology.org Adenylyl cyclase then converts adenosine triphosphate (ATP) into cAMP. youtube.com The resulting increase in intracellular cAMP activates protein kinase A (PKA). wikipedia.orgyoutube.com PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological response, such as increased heart muscle contraction (β1) or the breakdown of glycogen (B147801) (glycogenolysis). libretexts.orgyoutube.com

G Protein PathwayCoupled Receptor ExampleKey Effector EnzymePrimary Second Messenger(s)Overall Effect
Gqα1Phospholipase C (PLC)IP3 and DAG, leading to increased intracellular Ca2+ nih.govwikipedia.orgExcitatory (e.g., smooth muscle contraction) nih.gov
Gi/Goα2Adenylyl Cyclase (inhibited)Decreased cAMP wikipedia.orgnih.govInhibitory (e.g., reduced neurotransmitter release) wikipedia.org
Gsβ1, β2, β3Adenylyl Cyclase (stimulated)Increased cAMP wikipedia.orgphysiology.orgExcitatory (e.g., increased heart rate, smooth muscle relaxation) libretexts.org

Intracellular Signaling Cascades Activated by L(-)-Norepinephrine

L(-)-Norepinephrine initiates its physiological effects by binding to adrenergic receptors on the cell surface, which triggers a cascade of intracellular signaling events. The specific pathway activated depends on the type of adrenergic receptor (alpha or beta) that is stimulated. These cascades ultimately translate the extracellular signal into a specific cellular response.

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathways

The Cyclic AMP (cAMP) signaling pathway is a principal mechanism through which L(-)-Norepinephrine exerts its effects, particularly following the activation of beta-adrenergic receptors. When norepinephrine binds to these G-protein coupled receptors (GPCRs), it causes a conformational change in the receptor, leading to the activation of an associated Gs (stimulatory) protein.

The activated Gs protein subsequently stimulates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) into cAMP, which acts as a crucial second messenger. patsnap.com The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). bio-rad.com PKA is a holoenzyme consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes them to dissociate from the catalytic subunits, thereby releasing the active catalytic units. bio-rad.com These active subunits can then phosphorylate various downstream target proteins, including enzymes and transcription factors, modulating their activity and leading to a cellular response, such as increased heart rate and myocardial contractility. patsnap.com

Pathway ComponentRole in the cAMP/PKA Pathway
L(-)-Norepinephrine Initiates the cascade by binding to beta-adrenergic receptors.
Beta-Adrenergic Receptor A G-protein coupled receptor that activates Gs proteins.
Adenylyl Cyclase Enzyme that synthesizes cAMP from ATP.
Cyclic AMP (cAMP) Second messenger that allosterically activates PKA. bio-rad.com
Protein Kinase A (PKA) Phosphorylates target proteins to elicit a cellular response.

Phospholipase C and Calcium-Dependent Pathways

Activation of alpha-1 adrenergic receptors by L(-)-Norepinephrine initiates a distinct signaling cascade involving Phospholipase C (PLC) and calcium ions. patsnap.com Alpha-1 receptors are coupled to a Gq protein. Upon norepinephrine binding, the activated Gq protein stimulates the membrane-bound enzyme Phospholipase C. researchgate.net

PLC's primary function is to cleave the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comresearchgate.netwikipedia.org

Inositol 1,4,5-trisphosphate (IP3) : As a small, water-soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, resulting in the release of stored calcium ions (Ca2+) from the ER into the cytoplasm. nih.govfrontiersin.org

Diacylglycerol (DAG) : DAG remains in the plasma membrane where, in conjunction with the increased intracellular calcium concentration, it activates Protein Kinase C (PKC). PKC then phosphorylates a variety of cellular proteins, influencing processes like smooth muscle contraction.

The rise in intracellular calcium is a critical signaling event that, often in concert with DAG, mediates many of norepinephrine's effects via alpha-1 receptors, most notably the contraction of vascular smooth muscle, which leads to vasoconstriction. patsnap.com

Modulation of Ion Channels (e.g., SK channels, HCN channels)

L(-)-Norepinephrine signaling pathways can directly and indirectly modulate the activity of various ion channels, thereby altering neuronal excitability and cellular function.

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels : These channels are notable for their direct modulation by cyclic nucleotides. nih.govmdpi.com The cAMP produced via the beta-adrenergic/PKA pathway can bind directly to HCN channels. nih.gov This binding typically enhances the channel's opening probability, leading to an increased flow of cations and influencing the rhythmic activity of cells, particularly in the heart and central nervous system. mdpi.comnih.gov In some neurons, HCN channels are co-localized with α2A-adrenoreceptors, suggesting a highly localized and specific modulation by norepinephrine. nih.gov

Small-conductance Calcium-activated Potassium (SK) Channels : SK channels are involved in shaping the afterhyperpolarization phase of action potentials, which regulates neuronal firing patterns. frontiersin.org Their activity is sensitive to intracellular calcium concentrations. Norepinephrine can modulate SK channels indirectly. By activating the PLC/IP3 pathway, norepinephrine increases intracellular calcium, which in turn can enhance the activity of SK channels. Conversely, activation of the cAMP/PKA pathway can lead to the phosphorylation of SK channels or associated proteins, often resulting in their inhibition. This complex modulation allows norepinephrine to fine-tune neuronal excitability.

Post-receptor Mechanisms and Cellular Effects

The activation of the aforementioned intracellular signaling cascades by L(-)-Norepinephrine leads to a variety of downstream mechanisms and observable cellular effects. These effects are tissue- and receptor-specific, reflecting the diverse distribution of adrenergic receptor subtypes throughout the body.

The primary cellular effects resulting from these post-receptor mechanisms are summarized below:

Cellular EffectPrimary ReceptorKey Signaling PathwayResulting Physiological Action
Vasoconstriction Alpha-1Phospholipase C / CalciumIncreased systemic vascular resistance and blood pressure. patsnap.compatsnap.com
Increased Myocardial Contractility (Inotropy) Beta-1cAMP / PKAEnhanced force of heart muscle contraction. patsnap.com
Increased Heart Rate (Chronotropy) Beta-1cAMP / PKAFaster pacing of the sinoatrial node. patsnap.comnewdrugapprovals.org
Modulation of Neuronal Excitability Alpha & Beta subtypescAMP/PKA, PLC/Ca2+, Ion Channel ModulationAlteration of neuronal firing rates and patterns in the central and peripheral nervous systems. wikipedia.org
Cardiac Hypertrophy Alpha-1Phospholipase CUpregulation of gene expression leading to cardiomyocyte growth in response to prolonged stimulation. researchgate.netnih.gov
Glucose Release Alpha & Beta subtypescAMP / PKA, PLC/Ca2+Triggers the release of glucose from energy stores, particularly in the liver. wikipedia.org

For instance, in vascular smooth muscle, the calcium released via the PLC pathway binds to calmodulin. The calcium-calmodulin complex activates myosin light-chain kinase, which phosphorylates myosin, leading to muscle contraction and vasoconstriction. patsnap.com In cardiac muscle cells, PKA activation leads to the phosphorylation of calcium channels, which increases calcium influx and enhances the force and rate of contraction. patsnap.com In the brain, norepinephrine's modulation of ion channels like HCN and SK channels contributes to its role in arousal, attention, and the regulation of complex behaviors. wikipedia.org

Metabolic Degradation Pathways of L Norepinephrine

Enzymatic Inactivation

The enzymatic inactivation of L(-)-Norepinephrine is a critical process for maintaining homeostasis within the sympathetic nervous system. This process is carried out by two main enzymes that transform norepinephrine (B1679862) into inactive compounds, which are then further metabolized and excreted.

Monoamine Oxidase (MAO) Metabolism

Monoamine Oxidase (MAO) is a flavin-containing enzyme located on the outer membrane of mitochondria within most cell types. It plays a crucial role in the oxidative deamination of monoamines, including norepinephrine. This process is vital for inactivating monoamine neurotransmitters and dietary amines.

MAO exists in two distinct isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine. nih.govwikipedia.org Both isoforms are capable of oxidizing dopamine (B1211576). nih.gov The degradation of norepinephrine is largely attributed to the A-form of MAO. drugbank.com Research in rats has indicated that MAO-A is responsible for the majority of norepinephrine deamination. nih.gov

The primary reaction catalyzed by MAO is oxidative deamination, which converts norepinephrine into an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). nih.govnih.gov This reaction involves the removal of the amine group and produces hydrogen peroxide and ammonia (B1221849) as byproducts. nih.govnih.gov The resulting catecholaldehyde is a highly reactive molecule. nih.gov These aldehyde intermediates are short-lived and are quickly metabolized further by other enzymes. nih.govresearchgate.net

Catechol-O-Methyltransferase (COMT) Metabolism

Catechol-O-Methyltransferase (COMT) is another key enzyme in the metabolic pathway of norepinephrine. It is involved in the degradation of various catechol compounds by transferring a methyl group from the co-substrate S-adenosyl methionine (SAM) to one of the hydroxyl groups of the catechol structure. clarityxdna.com

The process of O-methylation by COMT converts L(-)-Norepinephrine into normetanephrine (B1208972). wikipedia.orgnwlpathology.nhs.uk This enzymatic reaction adds a methyl group to the meta-hydroxyl group of the catechol nucleus of norepinephrine. clarityxdna.com This methylation step is a critical part of the inactivation process for circulating and neuronally released norepinephrine.

Major Metabolites and Their Formation

The enzymatic actions of MAO and COMT on L(-)-Norepinephrine, either sequentially or in parallel, lead to the formation of several key metabolites. The ultimate major end product of norepinephrine metabolism is Vanillylmandelic Acid (VMA). droracle.aicvpharmacology.com

The metabolic pathways can proceed as follows:

Pathway 1 (MAO first): L(-)-Norepinephrine is first deaminated by MAO to form the aldehyde intermediate 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). nih.gov DOPEGAL is then typically reduced by aldehyde reductase to 3,4-dihydroxyphenylglycol (B133932) (DHPG). nih.govresearchgate.net DHPG can then be O-methylated by COMT to produce 3-methoxy-4-hydroxyphenylglycol (MHPG). nih.gov

Pathway 2 (COMT first): L(-)-Norepinephrine is first O-methylated by COMT to form normetanephrine. wikipedia.orgnwlpathology.nhs.uk Normetanephrine can then be deaminated by MAO to form the aldehyde intermediate 3-methoxy-4-hydroxyphenylglycolaldehyde (B101626) (MOPEGAL), which is subsequently converted to MHPG. nih.gov

Final Conversion to VMA: Both MHPG and another intermediate, 3,4-dihydroxymandelic acid (DOMA), can be oxidized to form the final major metabolite, Vanillylmandelic Acid (VMA). researchgate.netnih.gov The conversion of MHPG to VMA occurs in the liver. researchgate.net

The following interactive table summarizes the key enzymes and the resulting metabolites in the degradation of L(-)-Norepinephrine.

EnzymeActionSubstrateProduct(s)
Monoamine Oxidase (MAO) Oxidative DeaminationL(-)-Norepinephrine3,4-dihydroxyphenylglycolaldehyde (DOPEGAL)
Normetanephrine3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL)
Catechol-O-Methyltransferase (COMT) O-MethylationL(-)-NorepinephrineNormetanephrine
3,4-dihydroxyphenylglycol (DHPG)3-methoxy-4-hydroxyphenylglycol (MHPG)
Aldehyde Reductase Reduction3,4-dihydroxyphenylglycolaldehyde (DOPEGAL)3,4-dihydroxyphenylglycol (DHPG)
Aldehyde Dehydrogenase Oxidation3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL)Vanillylmandelic Acid (VMA)

The major urinary metabolite of norepinephrine is VMA, and its measurement is often used clinically to assess catecholamine production. taylorandfrancis.com

3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL)

The initial step in one of the major degradation pathways for norepinephrine involves oxidative deamination by the enzyme monoamine oxidase (MAO). wikipedia.orgnih.gov This enzymatic reaction converts norepinephrine into the reactive aldehyde intermediate, 3,4-Dihydroxyphenylglycolaldehyde, also known as DOPEGAL. wikipedia.orgnih.gov This conversion occurs when norepinephrine is taken up into sympathetic nerve endings or leaks from storage vesicles into the axonal cytoplasm, where MAO is located on the outer membrane of mitochondria. nih.govwikipedia.orgjci.org The generation of DOPEGAL is a critical step, as this catecholaldehyde is a highly reactive and potentially cytotoxic molecule. nih.govnih.gov

3,4-Dihydroxyphenylglycol (DHPG)

Following its formation, the reactive aldehyde DOPEGAL is rapidly metabolized further. wikipedia.org It is primarily converted into its corresponding alcohol, 3,4-Dihydroxyphenylglycol (DHPG), through the action of aldehyde reductase (ALR) or aldose reductase. wikipedia.orgnih.gov This reduction step detoxifies the reactive aldehyde. DHPG is considered a primary metabolite of norepinephrine, particularly reflecting the intraneuronal breakdown of the neurotransmitter. jci.orgnih.govhmdb.ca Therefore, plasma levels of DHPG are often used in research as an indicator of sympathetic nerve activity and norepinephrine reuptake and metabolism. jci.org

3-Methoxy-4-hydroxyphenylglycol (MHPG)

3,4-Dihydroxyphenylglycol (DHPG) is subsequently a substrate for the enzyme catechol-O-methyltransferase (COMT). hmdb.carupahealth.com COMT catalyzes the methylation of the 3-hydroxyl group on the catechol ring of DHPG, leading to the formation of 3-Methoxy-4-hydroxyphenylglycol (MHPG). hmdb.carupahealth.com MHPG is a major metabolite of norepinephrine and is considered the principal end-product of norepinephrine metabolism within the brain. taylorandfrancis.comwikipedia.org Its levels in blood, urine, and cerebrospinal fluid are frequently measured in clinical and research settings as a potential biomarker for central noradrenergic activity. rupahealth.comnih.govmedchemexpress.com

Normetanephrine

In an alternative pathway, norepinephrine can first be metabolized by COMT before being acted upon by MAO. nih.govwikipedia.org COMT transfers a methyl group to the 3-hydroxyl position of norepinephrine, resulting in the formation of Normetanephrine. wikipedia.orghmdb.ca This O-methylated metabolite is primarily formed from norepinephrine that has been released from nerve endings and acts on postsynaptic cells or escapes into circulation, where it is exposed to extraneuronal COMT. researchgate.nettaylorandfrancis.com Therefore, normetanephrine levels are often considered markers of extraneuronal and adrenal metabolism of catecholamines. researchgate.net

Vanillylmandelic Acid (VMA)

Vanillylmandelic Acid (VMA) is the ultimate and major end-stage metabolite of both norepinephrine and epinephrine (B1671497) metabolism. droracle.aiwikipedia.orghealthmatters.io It represents the final common pathway for the degradation cascade. VMA is formed from the preceding metabolites through the action of several enzymes. MHPG is oxidized to form VMA. droracle.aihealthmatters.io Concurrently, normetanephrine is converted by MAO to 3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL), which is then rapidly oxidized by aldehyde dehydrogenase to VMA. nih.gov Because it is the final degradation product, VMA is excreted in the urine in relatively large quantities, and its measurement is a key diagnostic tool for assessing total catecholamine production. droracle.aihealthmatters.io

MetabolitePrecursorKey EnzymeSignificance
DOPEGALNorepinephrineMonoamine Oxidase (MAO)Initial reactive aldehyde intermediate in the deamination pathway. wikipedia.org
DHPGDOPEGALAldehyde Reductase (ALR)Primary intraneuronal metabolite reflecting NE reuptake. jci.org
MHPGDHPGCatechol-O-methyltransferase (COMT)Principal norepinephrine metabolite in the brain. wikipedia.org
NormetanephrineNorepinephrineCatechol-O-methyltransferase (COMT)Marker of extraneuronal and adrenal NE metabolism. researchgate.net
VMAMHPG / NormetanephrineAldehyde Dehydrogenase / MAOFinal end-product of norepinephrine metabolism. droracle.ai

Cellular Localization of Degradative Enzymes

The specific locations of MAO and COMT within and around cells determine which metabolic pathway norepinephrine will enter.

Monoamine Oxidase (MAO): This enzyme is found bound to the outer membrane of mitochondria. wikipedia.orgtaylorandfrancis.com In the nervous system, MAO-A is the primary isoform found in catecholaminergic neurons and is responsible for degrading norepinephrine that is present in the cytoplasm of the presynaptic nerve terminal. wikipedia.orgclinpgx.orgnih.gov This cytoplasmic norepinephrine comes from either reuptake from the synapse or leakage from synaptic vesicles. researchgate.net

Catechol-O-methyltransferase (COMT): COMT exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). wikipedia.org Research indicates that the membrane-bound form may be predominantly localized in neurons, while the soluble form is found in glial cells. nih.gov Other sources suggest S-COMT is primarily found in tissues like the liver and kidneys, while MB-COMT is common in the brain. nih.gov COMT acts on extraneuronal norepinephrine that has crossed the synaptic cleft. taylorandfrancis.com The membrane-bound form is thought to be oriented intracellularly, acting on neurotransmitters that have been transported into postsynaptic or glial cells. frontiersin.org

EnzymePrimary Isoform for NECellular LocationSubstrate Source
Monoamine Oxidase (MAO)MAO-AOuter mitochondrial membrane within presynaptic neurons. wikipedia.orgnih.govCytoplasmic NE (from reuptake or vesicle leakage). researchgate.net
Catechol-O-methyltransferase (COMT)MB-COMT & S-COMTNeurons (membrane-bound) and glial cells (soluble). nih.govExtraneuronal NE (in synapse or circulation). taylorandfrancis.com

Neurobiological and Systemic Roles of L Norepinephrine: Fundamental Research Perspectives

Central Nervous System Noradrenergic Projections

The vast influence of norepinephrine (B1679862) on brain function is a direct result of the extensive projection system of noradrenergic neurons. These neurons originate in specific brainstem nuclei and innervate almost the entire central nervous system. nih.gov

Locus Coeruleus (LC) as the Primary Source

The principal site for the synthesis of norepinephrine in the brain is the Locus Coeruleus (LC), a small, bilateral nucleus located in the pons region of the brainstem. youtube.comimrpress.comwikipedia.orgbrainstuff.org The LC is the largest group of noradrenergic neurons in the brain and is the primary source of norepinephrine throughout the central nervous system, accounting for about 70% of all norepinephrine. imrpress.comebrary.netnih.gov In the human brain, the LC contains a relatively small number of neurons, estimated to be around 50,000. frontiersin.orgbrainstuff.org Despite its small size, the LC gives rise to a remarkably widespread and divergent network of projections. frontiersin.orgnih.gov

The synthesis of norepinephrine within the LC begins with the amino acid phenylalanine, which is converted to L-DOPA. L-DOPA is then converted to dopamine (B1211576), the immediate precursor to norepinephrine. Finally, the enzyme dopamine beta-hydroxylase catalyzes the conversion of dopamine into norepinephrine. youtube.combrainstuff.org This process occurs within the synaptic vesicles of noradrenergic neurons. youtube.com The characteristic bluish appearance of the LC in unstained brain tissue is due to the presence of neuromelanin, a byproduct of catecholamine metabolism. imrpress.comwikipedia.org

Widespread Brain Regions Innervated by LC Efferents

The efferent projections from the Locus Coeruleus are exceptionally widespread, innervating nearly the entire neuraxis. frontiersin.orgnih.govwikipedia.org This extensive network allows the LC to modulate the activity of a vast number of brain regions in a coordinated manner. nih.gov The projections from the LC are not diffuse and non-selective as once thought, but rather form a complex and selective network. nih.gov

LC efferents project to numerous critical brain areas, including:

Cerebral Cortex: The entire neocortex receives dense innervation from the LC, playing a role in higher cognitive functions. wikipedia.orgscholarpedia.orgresearchgate.net

Limbic System: Projections to the hippocampus and amygdala are crucial for memory and emotional processing. wikipedia.orgbrainstuff.orgresearchgate.net

Thalamus and Hypothalamus: These connections are involved in sensory relay, autonomic control, and stress responses. wikipedia.orgbrainstuff.orgresearchgate.net

Cerebellum and Brainstem: The LC sends projections to the cerebellum and other brainstem nuclei, influencing motor control and other fundamental functions. imrpress.comwikipedia.orgresearchgate.net

Spinal Cord: Descending projections to the spinal cord modulate sensory and motor neurons. wikipedia.orgebrary.netresearchgate.net

This extensive innervation pattern underscores the LC's role as a key hub for integrating and broadcasting signals that regulate brain-wide states. frontiersin.org

Major Brain Regions Innervated by the Locus Coeruleus and Associated Functions
Brain RegionPrimary Associated FunctionsReferences
Cerebral CortexHigher cognitive functions, attention, executive function wikipedia.orgscholarpedia.orgresearchgate.net
HippocampusMemory formation and retrieval wikipedia.orgbrainstuff.orgresearchgate.net
AmygdalaEmotional processing, fear memory wikipedia.orgbrainstuff.orgresearchgate.net
HypothalamusAutonomic control, stress response wikipedia.orgbrainstuff.orgresearchgate.net
ThalamusSensory information relay, arousal wikipedia.orgscholarpedia.orgresearchgate.net
CerebellumMotor coordination and learning imrpress.comwikipedia.orgresearchgate.net
Spinal CordModulation of sensory and motor pathways wikipedia.orgebrary.netresearchgate.net

Modulation of Cognitive Processes

Norepinephrine released from the LC exerts a powerful modulatory influence over a range of cognitive functions. By acting on adrenergic receptors distributed throughout the brain, norepinephrine can enhance signal-to-noise ratios in neural processing and facilitate synaptic plasticity, thereby shaping cognitive performance. nih.gov

Attention and Vigilance Mechanisms

Norepinephrine is fundamentally involved in the regulation of arousal, alertness, attention, and vigilance. frontiersin.orgclevelandclinic.orgedgefoundation.orgclevelandclinic.org The firing rate of LC neurons varies with the state of arousal, being lowest during sleep and highest during states of high vigilance and focused attention. frontiersin.orgnih.gov This state-dependent activity suggests a primary role for the LC-norepinephrine system in promoting and sustaining wakefulness. nih.govdrexel.edu

The release of norepinephrine enhances alertness and helps to filter out distracting stimuli, allowing for focused attention on salient environmental cues. youtube.comyoutube.com This is critical for performance on tasks that require sustained attention. edgefoundation.org The noradrenergic system's influence on attention is mediated in part by its projections to the prefrontal cortex, a key brain region for attentional control. webmd.com Research suggests that an optimal level of norepinephrine is necessary for efficient attentional processing. medscape.org

Memory Formation, Encoding, and Retrieval

The noradrenergic system plays a critical role in multiple phases of memory, including formation, encoding, and retrieval. youtube.comsciencedaily.commpg.de Emotionally arousing events, which are often associated with increased norepinephrine release, tend to be well-remembered. nih.gov This is because norepinephrine can enhance the consolidation of long-term memories. nih.gov

Norepinephrine modulates synaptic plasticity, a cellular mechanism believed to underlie learning and memory. mpg.denih.gov It can facilitate long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov The hippocampus, a brain structure critical for memory, receives dense noradrenergic innervation from the LC. nih.gov Activation of the LC and subsequent norepinephrine release in the hippocampus can influence synaptic plasticity and is essential for certain types of memory, such as spatial and contextual memory retrieval. sciencedaily.comnih.gov Studies have shown that norepinephrine is crucial for retrieving intermediate-term contextual and spatial memories. sciencedaily.com

Executive Function Regulation

Executive functions are a set of higher-order cognitive processes that include planning, working memory, cognitive flexibility, and response inhibition. medscape.org The prefrontal cortex is the primary brain region responsible for executive functions, and it is heavily modulated by norepinephrine. droracle.ainih.gov

Norepinephrine has been shown to have a significant impact on working memory performance, often exhibiting an inverted-U shaped dose-response curve, where moderate levels of norepinephrine are associated with optimal performance. nih.gov It also plays a role in cognitive flexibility and response inhibition. nih.govnih.gov The effects of norepinephrine on executive function are complex and depend on the specific cognitive process, the level of norepinephrine, and the types of adrenergic receptors that are activated. nih.govnih.gov For instance, higher-affinity α2-adrenoceptors are thought to be important for working memory, while lower-affinity α1-adrenoceptors may be more involved in attentional processes. nih.govnih.gov

Role of Norepinephrine in Key Cognitive Domains
Cognitive DomainSpecific Function Modulated by NorepinephrineKey Brain Regions InvolvedReferences
Attention & VigilanceIncreases alertness, enhances focus, filters distractionsLocus Coeruleus, Prefrontal Cortex frontiersin.orgclevelandclinic.orgedgefoundation.orgclevelandclinic.org
MemoryEnhances formation, encoding, and retrieval of memories (especially emotional, spatial, and contextual)Hippocampus, Amygdala youtube.comsciencedaily.commpg.denih.gov
Executive FunctionModulates working memory, cognitive flexibility, and response inhibitionPrefrontal Cortex nih.govmedscape.orgdroracle.ainih.gov

Neuroplasticity and Synaptic Modulation

L(-)-Norepinephrine is a critical modulator of synaptic plasticity, the capacity of synapses to strengthen or weaken over time, which is a fundamental mechanism for learning and memory. nih.govnih.gov It influences both long-term potentiation (LTP), the persistent strengthening of synapses, and long-term depression (LTD), the lasting reduction in synaptic efficacy. researchgate.netnih.gov

L(-)-Norepinephrine exerts a profound influence on synaptic strength, primarily through the activation of adrenergic receptors. Research has demonstrated that norepinephrine can facilitate LTP, a key cellular mechanism for memory formation, in brain regions such as the hippocampus. nih.govnih.gov For instance, the application of norepinephrine paired with high-frequency stimulation has been shown to enhance synaptic potentiation in the CA1 area of rat hippocampal slices. nih.gov This modulation is largely mediated by β-adrenergic receptors, which, when activated, initiate signaling cascades that can lower the threshold for LTP induction. nih.govnih.gov

Conversely, norepinephrine can also contribute to LTD. In the cerebellum, a brain region crucial for motor learning, norepinephrine has been found to facilitate the induction of LTD at parallel fiber-to-Purkinje cell synapses. nih.gov This effect is also mediated by β-adrenergic receptors and the subsequent activation of the protein kinase A (PKA) pathway. nih.gov The dual capacity of norepinephrine to modulate both LTP and LTD underscores its complex role in refining neural circuits and enabling adaptive behaviors. nih.govresearchgate.net

Table 1: Effects of L(-)-Norepinephrine on Synaptic Plasticity
Form of PlasticityBrain RegionReceptor InvolvedKey Downstream EffectorsOutcome
Long-Term Potentiation (LTP)Hippocampus (CA1)β-adrenergic receptorscAMP, PKA, ERK, mTOREnhanced synaptic strength
Long-Term Depression (LTD)Cerebellum (Flocculus)β-adrenergic receptorsPKAReduced synaptic strength

Neuroprotective Actions

L(-)-Norepinephrine exhibits significant neuroprotective properties, shielding neurons from various insults and promoting their survival. nih.gov These protective effects are mediated through a combination of anti-inflammatory actions, induction of supportive neurotrophic factors, and activation of pro-survival signaling pathways. nih.govnih.gov

Neuroinflammation is a key contributor to the pathology of many neurological disorders. L(-)-Norepinephrine has potent anti-inflammatory properties, primarily by suppressing the activation of microglia and astrocytes, the resident immune cells of the central nervous system. oup.comnih.gov It has been demonstrated that norepinephrine can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), from microglia. oup.comnih.gov This anti-inflammatory action is thought to be a key mechanism by which norepinephrine provides neuroprotection in conditions where inflammation is a contributing factor. oup.com

Norepinephrine's influence extends to astrocytes, where it can stimulate protein synthesis and regulate metabolic processes that support neuronal function. biorxiv.org By modulating the activity of both microglia and astrocytes, norepinephrine helps to maintain a healthy and non-inflammatory environment within the brain. nih.govoup.com

Neurotrophic factors are proteins that are essential for the growth, survival, and differentiation of neurons. L(-)-Norepinephrine has been shown to induce the expression of brain-derived neurotrophic factor (BDNF), a key neurotrophin involved in neuroplasticity and neuronal resilience. nih.govscirp.org Studies using embryonic hippocampal neurons have demonstrated that the application of norepinephrine increases the levels of BDNF. nih.gov This induction of BDNF is a crucial aspect of norepinephrine's neuroprotective and neurorestorative effects. nih.govnih.gov Increased BDNF levels are associated with enhanced dendritic arborization and neuronal survival. nih.gov

L(-)-Norepinephrine promotes neuronal survival by activating several intracellular signaling pathways. nih.gov Research has shown that norepinephrine can activate the phosphatidylinositol 3-kinase (PI-3K) and mitogen-activated protein kinase (MAPK) cascades in hippocampal neurons. nih.govscirp.org These signaling pathways are known to play a critical role in promoting cell survival and protecting against apoptosis (programmed cell death). nih.gov

Furthermore, norepinephrine can increase the phosphorylation of the cAMP-response element-binding (CREB) protein, a transcription factor that regulates the expression of genes involved in neuronal survival and plasticity. nih.govscirp.org The activation of these pro-survival signaling pathways by norepinephrine provides a molecular basis for its neuroprotective actions against various cellular stressors and insults. nih.govnih.gov

Table 2: Neuroprotective Mechanisms of L(-)-Norepinephrine
MechanismCellular TargetKey Molecules InvolvedFunctional Outcome
Modulation of NeuroinflammationMicroglia, AstrocytesTNF-α, IL-1β, IL-6Suppression of pro-inflammatory responses
Induction of Neurotrophic FactorsNeuronsBrain-Derived Neurotrophic Factor (BDNF)Enhanced neuronal survival and plasticity
Cell Survival SignalingNeuronsPI-3K, MAPK, CREBPromotion of pro-survival pathways

Regulation of Arousal and Stress Responses

L(-)-Norepinephrine, also known as noradrenaline, is a central figure in the modulation of arousal, attention, and the body's response to stress. nih.govclevelandclinic.org Within the central nervous system, the locus coeruleus, a nucleus located in the pons of the brainstem, is the principal site for norepinephrine production. nih.govwikipedia.orgyoutube.com The noradrenergic system is integral to maintaining alertness and plays a crucial role in the sleep-wake cycle. clevelandclinic.org Norepinephrine release is at its lowest during sleep, increases during wakefulness, and peaks during situations of stress or danger, orchestrating the "fight-or-flight" response. wikipedia.org

During a stress response, norepinephrine sharpens attention, enhances vigilance, and is involved in the formation and retrieval of memory. nih.govwikipedia.org This response is initiated by the sympathetic nervous system, which triggers the release of catecholamines, including norepinephrine and epinephrine (B1671497), from the adrenal glands. britannica.com These neurochemicals prepare the body for immediate action by increasing heart rate, elevating blood pressure, and boosting oxygen delivery to the brain. britannica.com Research indicates that chronic activation of these stress response systems can lead to alterations in adrenoceptor density and distribution within the locus-coeruleus noradrenergic network, which may be a factor in the pathophysiology of stress-related disorders. researchgate.net The intricate involvement of norepinephrine in these processes highlights its fundamental role in mediating the physiological and cognitive aspects of arousal and stress.

Peripheral Noradrenergic System Functions

L(-)-Norepinephrine is the principal neurotransmitter for the majority of postganglionic sympathetic fibers, which innervate tissues throughout almost every organ system. thebiogrid.orgwikipedia.org Its release at neuroeffector junctions is a critical step in the "fight-or-flight" response, a state of heightened physiological activity in response to a perceived threat. nih.govphysio-pedia.com Upon release, norepinephrine binds to adrenergic receptors on target cells, initiating a cascade of physiological changes designed to prepare the body for physical exertion. wikipedia.orgbritannica.com

Key effects mediated by sympathetic norepinephrine release include an increased heart rate and force of contraction, which boosts cardiac output. britannica.comphysio-pedia.com It also causes widespread vasoconstriction in blood vessels, particularly in the skin and gastrointestinal tract, which increases blood pressure and redirects blood flow to skeletal muscles. britannica.comwikipedia.org In the respiratory system, it leads to the widening of bronchial passages, allowing for greater airflow. physio-pedia.com Conversely, it decreases the motility of the large intestine and inhibits bladder voiding. wikipedia.orgphysio-pedia.com These simultaneous and widespread actions demonstrate norepinephrine's role as a primary effector of the sympathetic nervous system.

Table 1: Key Effector Mechanisms of L(-)-Norepinephrine in the Sympathetic Nervous System
Organ/SystemPrimary EffectPhysiological Consequence
HeartIncreased rate and force of contractionEnhanced cardiac output to supply the body with oxygenated blood physio-pedia.com
Blood VesselsConstriction (in most areas)Increased blood pressure and redirection of blood flow britannica.comwikipedia.org
LungsBronchodilationIncreased airflow physio-pedia.com
Gastrointestinal TractDecreased motilitySlowing of digestion to conserve energy wikipedia.orgphysio-pedia.com
EyesPupil dilation (Mydriasis)Allows more light to enter the eye physio-pedia.com

The adrenal medulla, the inner part of the adrenal gland, functions as a modified sympathetic ganglion. wikipedia.org In response to stressors, preganglionic sympathetic neurons stimulate chromaffin cells within the adrenal medulla to secrete catecholamines directly into the bloodstream. nih.govwikipedia.org This secretion consists of approximately 85% adrenaline (epinephrine) and 15% noradrenaline (norepinephrine). wikipedia.org

While norepinephrine released from sympathetic nerve endings acts as a neurotransmitter with localized effects, the norepinephrine and epinephrine released from the adrenal medulla function as hormones, traveling through the bloodstream to affect a wide range of tissues throughout the body. clevelandclinic.orgwikipedia.orgwikipedia.org This hormonal component of the sympatho-adrenal response complements and amplifies the direct neural stimulation from the sympathetic nervous system. wikipedia.org The effects of circulating norepinephrine and epinephrine include increased heart rate, elevated blood pressure, constriction of blood vessels in the skin and gastrointestinal tract, and an increase in metabolism, all of which are characteristic of the fight-or-flight response. wikipedia.org

Table 2: Catecholamine Secretion from the Adrenal Medulla
CatecholamineApproximate Percentage of SecretionPrimary Role
Epinephrine (Adrenaline)~85%Hormone acting systemically wikipedia.org
Norepinephrine (Noradrenaline)~15%Hormone acting systemically wikipedia.org; also a neurotransmitter in the sympathetic nervous system
DopamineSmall amountPrecursor to norepinephrine and epinephrine wikipedia.org

Beyond its role in acute stress responses, L(-)-Norepinephrine is vital for the regulation of ongoing physiological homeostasis. The sympathetic nervous system, through the release of norepinephrine, is involved in the continuous up- and down-regulation of numerous bodily functions. wikipedia.org This includes moment-to-moment adjustments in cardiovascular parameters such as blood pressure and heart rate to meet metabolic demands. britannica.com

Norepinephrine also contributes to metabolic homeostasis by triggering the release of glucose from energy stores and increasing the levels of circulating free fatty acids. britannica.com In the central nervous system, norepinephrine is involved in homeostatic synaptic scaling, a form of neuroplasticity where the strength of all of a neuron's synaptic inputs is adjusted to maintain stable and efficient neuronal network function. nih.gov Recent research also indicates that norepinephrine plays a bidirectional role in maintaining the homeostasis of cortical states. It can induce low arousal by directly activating astrocytes, which in turn regulate the transition between wakefulness and sleep through the release of ATP and adenosine (B11128). nih.gov This demonstrates that norepinephrine's role extends beyond simple activation and is integral to the complex balance required for physiological stability.

Molecular Interactions and Structure Activity Relationship Sar Studies

Ligand-Receptor Binding Interactions

L(-)-Norepinephrine's effects are mediated through its binding to adrenergic receptors, a class of G protein-coupled receptors (GPCRs). The nature of this interaction, whether agonistic or antagonistic, and its stereoselectivity are critical to its function.

L(-)-Norepinephrine acts as a direct agonist at several adrenergic receptors. It binds to and activates both α and β subtypes, though with varying affinities. It generally exhibits a strong affinity for α1, α2, and β1 receptors, while its affinity for β2 receptors is comparatively lower. The binding of norepinephrine (B1679862) to these receptors initiates a cascade of intracellular signaling events.

The key molecular interactions responsible for its agonistic activity include:

Ionic Interaction: The protonated amine group on the ethylamine side chain forms a crucial ionic bond with a conserved aspartate residue in the third transmembrane helix (TM3) of the adrenergic receptor.

Hydrogen Bonding: The two hydroxyl groups on the catechol ring form hydrogen bonds with serine residues in the fifth transmembrane helix (TM5).

Aromatic Interactions: The catechol ring engages in π-π stacking interactions with aromatic residues, such as phenylalanine, in the sixth transmembrane helix (TM6).

Table 1: Relative Binding Affinity of L(-)-Norepinephrine for Adrenergic Receptor Subtypes
Receptor SubtypeRelative AffinityPrimary Effect of Agonism
α1HighSmooth muscle contraction, vasoconstriction
α2HighInhibition of norepinephrine release, vasoconstriction
β1HighIncreased heart rate and contractility
β2LowSmooth muscle relaxation (bronchodilation)
β3VariableMetabolic actions

The binding of norepinephrine to adrenergic receptors is highly stereoselective. The naturally occurring L(-) isomer, also known as the (R)-isomer, is significantly more potent than its D(+) or (S)-enantiomer. This stereoselectivity is primarily attributed to the hydroxyl group on the beta-carbon of the ethylamine side chain. This chiral center's specific spatial orientation is critical for a proper hydrogen bonding interaction with an asparagine residue in the sixth transmembrane helix of the receptor. This interaction is a key determinant for potent agonist activity, and its absence in the D(+) isomer results in a much weaker binding affinity.

Norepinephrine Transporter (NET) Binding and Inhibition

The norepinephrine transporter (NET) is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. L(-)-Norepinephrine is the endogenous substrate for NET.

The binding of norepinephrine to the NET is a high-affinity process mediated by a Na+/Cl- dependent mechanism. The binding site, known as the S1 site, is located deep within the transmembrane helices of the transporter. Molecular modeling and mutagenesis studies have identified several key amino acid residues that are critical for substrate recognition and binding.

Key interactions include:

An ionic interaction between the protonated amine of norepinephrine and the carboxylate side chain of an aspartate residue (D75) in TM1.

Hydrogen bonds between the catechol hydroxyl groups and residues such as serine and tyrosine (Y152) in TM3.

Hydrophobic and aromatic interactions between the catechol ring and aromatic residues like phenylalanine (F72, F317) in TM1 and TM6.

Table 2: Key Amino Acid Residues in Human NET (hNET) for Norepinephrine Binding
ResidueLocationType of InteractionReference
Aspartic Acid (D75)TM1Ionic Interaction with Amine Group
Phenylalanine (F72)TM1Aromatic/Hydrophobic Interaction
Tyrosine (Y152)TM3Hydrogen Bond with Catechol Group
Valine (V148)TM3Hydrophobic Interaction
Phenylalanine (F317)TM6Aromatic/Hydrophobic Interaction
Serine (S420)TM8Hydrogen Bond with Catechol Group

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. In the context of the NET, QSAR models have been developed primarily for inhibitors rather than the endogenous substrate itself. However, these models provide valuable insights into the structural features required for high-affinity binding to the NET. They reinforce the importance of features present in norepinephrine, such as the presence of a protonatable amine and an aromatic ring system capable of engaging in specific interactions within the binding pocket. These studies help in the rational design of novel NET inhibitors by predicting their inhibitory potency based on their molecular descriptors.

Molecular docking and simulation studies have been instrumental in visualizing the binding of norepinephrine to the NET at an atomic level. Since a high-resolution crystal structure of the human NET has been challenging to obtain, these studies often rely on homology models based on the structures of related transporters like the bacterial leucine transporter (LeuT) or the Drosophila dopamine (B1211576) transporter (dDAT).

These computational approaches have successfully predicted the binding pose of norepinephrine within the S1 site. Docking studies consistently show the catecholamine nestled between transmembrane helices 1, 3, 6, and 8. Molecular dynamics simulations further reveal that this binding pose is stable and that the identified interactions with key residues like D75, F72, Y152, and F317 are maintained throughout the simulation. These studies confirm the structural determinants identified through mutagenesis and provide a dynamic picture of the ligand-transporter complex.

Interactions with Other Monoamine Transporters (e.g., SERT, DAT)

L(-)-Norepinephrine (NE) demonstrates a high degree of selectivity for its own transporter, the norepinephrine transporter (NET), with significantly lower affinity for the serotonin (B10506) transporter (SERT) and the dopamine transporter (DAT). This selectivity is fundamental to its physiological role in regulating noradrenergic neurotransmission. However, a notable interaction occurs where dopamine (DA), a structurally similar catecholamine, can be taken up by NET. This is particularly relevant in brain regions with low expression of DAT, such as the prefrontal cortex.

Research has shown that NET possesses a higher affinity for dopamine than the dopamine transporter itself. biorxiv.org This "promiscuous" nature of NET allows it to clear dopamine from the synaptic cleft in certain neurological contexts. biorxiv.org Conversely, the affinity of L(-)-Norepinephrine for DAT is considerably lower. The serotonin transporter (SERT) exhibits a very weak affinity for catecholamines, making the direct transport of norepinephrine by SERT physiologically insignificant.

The structural basis for this selectivity lies within the primary binding pockets of the transporters. For instance, specific amino acid residues determine the binding affinity for substrates and inhibitors. Studies have identified that residues such as V148 in NET are crucial determinants for the selectivity between norepinephrine and serotonin reuptake inhibitors. frontiersin.org The interaction of norepinephrine with these transporters is primarily as a substrate for NET, while its direct interaction as a transported substrate for DAT and SERT is minimal.

TransporterInteraction with L(-)-NorepinephrineKM or Ki Value (μM)Notes
Norepinephrine Transporter (NET)Primary Substrate2.6High-affinity transport is the primary mechanism for clearing synaptic norepinephrine. biorxiv.org
Dopamine Transporter (DAT)Weak Substrate/Inhibitor20Norepinephrine has a significantly lower affinity for DAT compared to dopamine. biorxiv.org
Serotonin Transporter (SERT)Very Weak Interaction>100 (estimated)Interaction is generally considered physiologically insignificant.

Enzyme Substrate and Inhibitor Interactions (e.g., MAO, COMT, TH)

The metabolic fate of L(-)-Norepinephrine is primarily determined by its interaction with two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT). It serves as a substrate for both. Additionally, as the end-product of the catecholamine synthesis pathway, norepinephrine participates in feedback inhibition of Tyrosine Hydroxylase (TH).

Catechol-O-methyltransferase (COMT): COMT catalyzes the methylation of the 3-hydroxyl group on the catechol ring of norepinephrine, converting it to normetanephrine (B1208972). This enzymatic action occurs in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). nih.gov Studies in human erythrocytes have shown that MB-COMT has a significantly higher affinity (lower Km) for norepinephrine compared to S-COMT. nih.gov In rats, the Km value for norepinephrine at MB-COMT was found to be 12.0 µmol/L, whereas for S-COMT it was 366 µmol/L, highlighting the efficiency of the membrane-bound form. nih.gov

Tyrosine Hydroxylase (TH): Norepinephrine is not a substrate for Tyrosine Hydroxylase. Instead, it acts as an allosteric feedback inhibitor. nih.gov TH is the rate-limiting enzyme in the biosynthesis of all catecholamines, catalyzing the conversion of L-tyrosine to L-DOPA. nih.govnewcastle.edu.au High intracellular concentrations of norepinephrine bind to a regulatory site on the TH enzyme, decreasing its affinity for its substrate and cofactor, thereby downregulating its own synthesis. pnas.org This end-product inhibition is a critical mechanism for maintaining catecholamine homeostasis. nih.govnih.gov

EnzymeInteraction TypeKey Findings / Kinetic Parameters
Monoamine Oxidase A (MAO-A)SubstratePreferential enzyme for norepinephrine deamination. mdpi.com Serotonin has a 2- to 4-fold smaller apparent Km for MAO-A than norepinephrine. nih.gov
Monoamine Oxidase B (MAO-B)SubstrateActs as a substrate, but less efficiently than for MAO-A in most tissues. nih.gov
Catechol-O-methyltransferase (COMT)SubstrateMetabolizes norepinephrine to normetanephrine. The membrane-bound form (MB-COMT) has a higher affinity (Human Km = 11.7 µM) than the soluble form (S-COMT; Human Km = 91.3 µM). nih.gov
Tyrosine Hydroxylase (TH)Feedback InhibitorNorepinephrine is an end-product inhibitor, binding to TH to reduce its catalytic activity and regulate its own synthesis. nih.govpnas.org

Analytical Methodologies for L Norepinephrine Bitartrate in Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of L(-)-Norepinephrine bitartrate (B1229483), particularly in complex biological samples. Its high resolving power allows for the separation of norepinephrine (B1679862) from other structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of L(-)-Norepinephrine bitartrate. The separation is typically achieved on a reversed-phase column, such as a C18 column. researchgate.netresearchgate.net The mobile phase composition is critical for achieving good separation and often consists of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netingentaconnect.comsigmaaldrich.com

Several detection methods can be coupled with HPLC for the quantification of norepinephrine:

UV Detection: This is a common and straightforward detection method. Norepinephrine exhibits absorbance maxima at approximately 200 nm, 228 nm, and 280 nm. sielc.com The wavelength for detection is often set at 279 nm or around 199 nm to 210 nm for optimal sensitivity. researchgate.netnih.govsigmaaldrich.com A study on the stability of norepinephrine solutions utilized a reversed-phase HPLC system with a C18 column and UV detection at 279 nm. nih.gov Another method for the simultaneous determination of epinephrine (B1671497) and norepinephrine used a C18 column with a mobile phase of sodium 1-octanesulfonate and methanol and UV detection at 199 nm. researchgate.net

Fluorescence Detection: To enhance sensitivity and selectivity, pre-column derivatization can be employed to convert norepinephrine into a fluorescent product. One method involves derivatization with 1,2-diphenylethylenediamine. oup.com Another approach uses 1, 3, 5, 7-tetramethyl-8-(N-hydroxysuccinimidyl propionic ester)-difluoro-boradiaza-s-indacene as a pre-column derivatization reagent, with fluorescence detection at an excitation wavelength of 493 nm and an emission wavelength of 513 nm. akjournals.com This technique can achieve very low detection limits, in the nanomolar range. akjournals.com

Electrochemical Detection (ECD): ECD is a highly sensitive and selective method for electroactive compounds like norepinephrine. researchgate.netantecscientific.com It measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. antecscientific.com This method is particularly useful for detecting the low concentrations of norepinephrine found in biological samples. researchgate.net A coulometric cell potential setting of +450 mV has been used for the detection of normetanephrine (B1208972), a metabolite of norepinephrine. ingentaconnect.com

Detection MethodWavelength/PotentialColumn TypeKey Findings/Applications
UV Detection199-280 nm researchgate.netsielc.comnih.govC18 researchgate.netnih.govStability studies, simultaneous determination with epinephrine. researchgate.netnih.gov
Fluorescence DetectionEx: 493 nm / Em: 513 nm akjournals.comReversed-phase oup.comEnhanced sensitivity and selectivity, low detection limits. oup.comakjournals.com
Electrochemical Detection (ECD)+450 mV ingentaconnect.comC18 researchgate.netingentaconnect.comHigh sensitivity for biological samples, analysis of metabolites. researchgate.netingentaconnect.com

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS/MS), provides high specificity and sensitivity for the analysis of this compound. kaust.edu.sanih.gov This technique allows for the accurate mass measurement of the molecule and its fragments, enabling confident identification and quantification. kaust.edu.sanih.gov

In a typical LC-MS/MS method, catecholamines are extracted from the sample matrix, often through liquid-liquid or solid-phase extraction. kaust.edu.saresearchgate.netnih.gov The instrumental analysis is performed in the positive-ion mode using ESI. kaust.edu.saresearchgate.net The use of stable-isotope-labeled internal standards is common to ensure accuracy. kaust.edu.sanih.gov One study reported a method for analyzing catecholamines in urine with a quantification limit of 10 µg/L for norepinephrine. kaust.edu.sanih.gov Another highly sensitive LC-MS/MS method for plasma norepinephrine reported a limit of quantification of 0.20 nmol/L. nih.gov Derivatization can also be used to improve the sensitivity of mass spectrometric detection. nih.gov

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric methods are often simpler and more rapid than chromatographic techniques, making them suitable for certain applications.

Direct UV-Visible absorbance spectroscopy can be used for the determination of norepinephrine bitartrate. uii.ac.iduii.ac.id A simple method utilizes the absorbance of a norepinephrine bitartrate solution at 279 nm. uii.ac.iduii.ac.id This method is suitable for determining concentrations at the parts-per-million (ppm) level. uii.ac.iduii.ac.id The calibration graph for this method has been shown to be linear in the range of 1 to 150 mg/l of norepinephrine. uii.ac.iduii.ac.id

Methodλmax (nm)Linear RangeLimit of Detection
Direct UV Absorbance279 uii.ac.iduii.ac.id1 - 150 mg/l uii.ac.iduii.ac.id1.1 mg/l uii.ac.iduii.ac.id
Reaction with Sodium Periodate490 nih.govNot specifiedNot specified
Reaction with Sodium Bismuthate486 nih.gov4.8 - 600 µmol/l nih.gov2.46 µmol/l nih.gov

Colorimetric assays often involve the reaction of norepinephrine with a derivatizing reagent to produce a colored product that can be measured spectrophotometrically.

Tollens' Reagent: A method for the determination of norepinephrine at the parts-per-billion (ppb) level is based on its reaction with Tollens' reagent. uii.ac.iduii.ac.id This reaction leads to the formation of colloidal silver nanoparticles, which can be determined colorimetrically. uii.ac.iduii.ac.id The calibration graph for this method is linear in the range of 25 µg/l to 10 mg/l. uii.ac.iduii.ac.id

Other Reagents:

Sodium periodate reacts with norepinephrine to develop a stable red color with a maximum absorbance at 490 nm. nih.gov

Sodium bismuthate in an aqueous medium at pH 3 oxidizes norepinephrine to produce a red-colored aminochrome (B613825) derivative, which can be measured at 486.0 nm. nih.gov

An indirect spectrophotometric method involves the oxidation of norepinephrine by a known excess of chromium(VI). The remaining chromium(VI) is then reacted with 1,5-diphenylcarbazid to form a red-violet color with an absorption maximum at 542 nm. tsijournals.com

Enzyme-Linked Immunosorbent Assays (ELISA) are also available for the quantitative colorimetric determination of norepinephrine in biological fluids. novusbio.combiocompare.comnovusbio.com These kits typically involve a competitive assay format where norepinephrine in the sample competes with a fixed amount of antigen bound to a microtiter plate for a limited number of antibody binding sites. novusbio.comnovusbio.com

Electrochemical Detection Methods

Electrochemical sensors offer a highly sensitive and selective platform for the direct detection of norepinephrine. semanticscholar.orgnih.gov These methods are based on the electrochemical oxidation of norepinephrine at the surface of a modified electrode. nih.gov Various nanomaterials have been used to modify electrodes to enhance their sensitivity and selectivity. mdpi.com

Immunoassays in Research Settings

Immunoassays are widely utilized in research for the quantitative determination of this compound (also known as Noradrenaline) in various biological samples due to their high sensitivity and specificity. These methods rely on the principle of antigen-antibody binding. The primary immunoassays used in research settings include Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common technique for measuring norepinephrine concentrations in samples such as plasma, urine, tissue homogenates, and cell culture supernatants. abcam.comimmusmol.comalpco.com The most prevalent format for norepinephrine detection is the competitive ELISA. abcam.comcreative-diagnostics.com In this assay, norepinephrine in the sample competes with a labeled, known amount of norepinephrine for a limited number of binding sites on a specific antibody. abcam.comalpco.com

The general procedure for a competitive norepinephrine ELISA involves several steps:

Standards, controls, and samples are added to microplate wells that are pre-coated with an antigen. alpco.com

A fixed amount of antiserum (antibody specific to norepinephrine) is added, initiating a competitive binding reaction. alpco.com

After an incubation period, the unbound components are washed away. alpco.com

An enzyme-conjugated secondary antibody is added, which binds to the primary antibody. alpco.comcreative-diagnostics.com

Following another washing step, a substrate is added, which reacts with the enzyme to produce a measurable color change. abcam.comalpco.com The intensity of the color is inversely proportional to the concentration of norepinephrine in the sample. The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength, typically 450 nm. abcam.comalpco.com

Various commercial ELISA kits are available for research purposes, offering different sensitivities and detection ranges. abcam.comcreative-diagnostics.comimmusmol.com These kits provide a rapid and efficient method for quantifying norepinephrine in a large number of samples, with some assays being completed within four hours. immusmol.comimmusmol.com

Table 1: Comparison of Commercial Norepinephrine ELISA Kits for Research Use
Kit/ProviderAssay TypeSample TypesSensitivityDetection Range
Abcam (ab287789)Competitive ELISASerum, plasma, tissue homogenates, cell culture supernatants, other biological fluids<9.375 pg/mL15.625 - 1000 pg/mL
ALPCO DiagnosticsCompetitive ELISAPlasma, Urine1.5 ng/mL5 - 1000 ng/mL
Creative Diagnostics (DEIA05744)Competitive ELISAVarious biological samplesNot specified0 - 45 ng/mL
ImmusmolFast-Track Quantitative ImmunoassayPlasma, UrineNot specifiedStandard curve generated per assay

Radioimmunoassay (RIA)

Radioimmunoassay is another highly sensitive and specific technique used to measure minute concentrations of substances like norepinephrine in biological samples such as plasma and tissues. omu.edu.trnih.govtaylorandfrancis.com This method utilizes radiolabeled molecules to form immune complexes. wikipedia.org

The principle of a competitive RIA is similar to that of a competitive ELISA. wikipedia.org It involves a radiolabeled antigen (e.g., norepinephrine labeled with ¹²⁵I) competing with the unlabeled antigen in the research sample for binding to a limited amount of specific antibody. wikipedia.org After reaching equilibrium, the antibody-bound antigen is separated from the free (unbound) antigen. The radioactivity of either the bound or free fraction is measured using a gamma counter. wikipedia.org The concentration of norepinephrine in the sample is determined by comparing these measurements to a standard curve generated with known concentrations of the antigen. wikipedia.org Although RIA is extremely sensitive, it requires specialized equipment and licensed handling of radioactive materials. wikipedia.org

Stability Studies in Research Formulations

The stability of this compound in research formulations is a critical factor, as the compound is susceptible to degradation, primarily through oxidation of its catechol moiety. researchgate.netnih.gov This degradation can be influenced by several factors, including temperature, pH, light exposure, the presence of oxygen, and the composition of the diluent. nih.govresearchgate.net Stability-indicating analytical methods, predominantly High-Performance Liquid Chromatography (HPLC), are employed to accurately quantify the concentration of norepinephrine and detect the presence of any degradation products over time. tandfonline.comnih.govresearchgate.net

Research studies have systematically evaluated the physicochemical stability of norepinephrine solutions under various storage conditions. Key findings from these studies demonstrate that temperature is a major determinant of stability. Solutions stored at refrigerated (2-6°C) or frozen (-20°C) temperatures exhibit significantly greater stability compared to those stored at room temperature (22-25°C). tandfonline.comnih.gov For instance, one study found that norepinephrine solutions at concentrations of 0.2 mg/mL and 0.5 mg/mL maintained their stability for 365 days when stored at -20±5°C and +5±3°C. nih.gov In contrast, chemical degradation was observed well before the end of the one-year study period for solutions stored at room temperature. nih.gov Another study reported that norepinephrine syringes (8 µg/mL) retained more than 90% of their initial concentration for at least 30 days when stored at -20°C, 2-6°C, and 22-25°C. tandfonline.comresearchgate.net

Light exposure is another critical factor. Studies have shown that protecting norepinephrine solutions from light can extend their stability. nih.gov A study evaluating norepinephrine (64 mg/L) in PVC bags found that light exposure was a significant factor in degradation over a 61-day period. nih.gov Solutions protected from light were stable for the full 61 days at 4°C, while those exposed to light retained 90% of the initial concentration for only 39 days. nih.gov However, some research on highly concentrated solutions (0.50 mg/mL and 1.16 mg/mL) in polypropylene (B1209903) syringes found them to be stable for 48 hours at room temperature, whether protected from light or not. nih.govresearchgate.net

The choice of diluent and container type also impacts stability. Norepinephrine has been studied in various diluents, including 5% dextrose in water (D5W) and normal saline (0.9% sodium chloride). nih.gov The container material, such as polypropylene (PP) syringes, cyclic olefin copolymer (COC) vials, or polyvinyl chloride (PVC) bags, can also influence the stability profile. nih.govnih.gov During stability testing, physical stability is also assessed by visually inspecting for color changes, cloudiness, or precipitation. tandfonline.comnih.gov A change in color to pinkish or darker yellow can indicate degradation. regulations.gov

Table 2: Summary of this compound Stability in Research Formulations
ConcentrationDiluentContainerStorage ConditionsDuration of StudyResults (% of Initial Concentration)Reference
8 µg/mLNormal SalineSyringes-20°C, 2-6°C, 22-25°C (light-protected and exposed)30 days>90% retained under all conditions tandfonline.comresearchgate.net
0.50 mg/mL & 1.16 mg/mLGlucose 5% (G5%)Polypropylene Syringes20-25°C (light-protected and exposed)48 hours>95.0% retained under all conditions nih.govresearchgate.net
0.2 mg/mL & 0.5 mg/mLNot specifiedPolypropylene Syringes & COC Vials-20±5°C and +5±3°C365 daysStability maintained nih.gov
0.2 mg/mL & 0.5 mg/mLNot specifiedPolypropylene Syringes & COC Vials+25±2°C, 60% RH<365 daysChemical degradation and coloring occurred nih.gov
64 mg/LNormal Saline or D5WPVC Bags4°C, protected from light61 daysStable for up to 61 days nih.gov
64 mg/LNormal Saline or D5WPVC Bags4°C, exposed to light61 daysRetained 90% for 39 days nih.gov

Preclinical Research Models and Methodologies for L Norepinephrine Studies

In Vitro Cellular Models

In vitro models offer a controlled environment to dissect the direct effects of L(-)-Norepinephrine on specific cell types and tissues, free from the systemic influences present in whole organisms.

Cultured neuronal systems are fundamental in neuroscience research, providing a simplified model to study neuronal function and response to neuromodulators like norepinephrine (B1679862). Researchers at the University of Wisconsin–Madison have successfully developed a method to grow norepinephrine neurons of the locus coeruleus type from stem cells, which could significantly advance research into neurodegenerative diseases such as Alzheimer's and Parkinson's. physiology.org

Studies utilizing cultured cortical neurons have demonstrated the neuroprotective effects of norepinephrine. For instance, norepinephrine has been shown to protect cortical neurons from microglia-induced cell death. nih.gov This protection is partly mediated by the suppression of inflammatory responses in microglia. nih.gov Furthermore, investigations into dissociated cortical neurons in vitro have revealed that norepinephrine can decrease network synchrony, a finding that mirrors observations in vivo. Norepinephrine signaling in cortical neurons is diverse, affecting various neuronal populations and playing a role in modulating attention and working memory through its action on adrenergic receptors. nih.gov

Table 1: Effects of L(-)-Norepinephrine on Cultured Neuronal Systems

Cell Type Key Finding Reference
Cortical Neurons Protection against microglia-induced cell death. nih.gov
Dissociated Cortical Neurons Decrease in network synchrony.
Stem-Cell Derived Norepinephrine Neurons Enables research into neurodegenerative diseases. physiology.org

Glial Cell Cultures (e.g., microglia, astrocytes)

Glial cells, including microglia and astrocytes, are now recognized as active participants in central nervous system (CNS) function and are significantly influenced by norepinephrine. The locus coeruleus is the primary source of noradrenergic innervation in the forebrain, including the cortex and hippocampus, releasing norepinephrine that binds to adrenergic receptors on glial cells. frontiersin.org

In cultured microglial cells, norepinephrine has been shown to suppress the production of pro-inflammatory cytokines and signaling pathways, indicating a potent anti-inflammatory role. oup.com Specifically, norepinephrine can inhibit the release of inflammatory factors like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) from microglia, thereby regulating neuroinflammation. nih.gov This modulation of microglial activation is a key mechanism by which norepinephrine influences chronic pain, anxiety, and depression. nih.gov

Astrocytes, the most abundant glial cells in the CNS, also respond to norepinephrine. Studies on cultured astrocytes have shown that norepinephrine can stimulate the production of the chemokine CCL2, which in turn can protect neurons from excitotoxicity. frontiersin.org Norepinephrine also induces the production of neurotrophic factors like brain-derived neurotrophic factor (BDNF) in astrocytic cultures. nih.gov

Table 2: L(-)-Norepinephrine's Influence on Glial Cell Cultures

Cell Type Key Finding Reference
Microglia Suppression of pro-inflammatory cytokine production. oup.com
Microglia Regulation of neuroinflammation and influence on chronic pain and mood disorders. nih.gov
Astrocytes Stimulation of neuroprotective chemokine (CCL2) production. frontiersin.org

Isolated Tissue Preparations (e.g., adipocytes, vas deferens, heart)

Isolated tissue preparations allow for the study of norepinephrine's effects on complex tissue structures while maintaining their physiological context.

Adipocytes: Research on isolated adipocytes has revealed that perivascular adipose tissue (PVAT) can take up, metabolize, and store norepinephrine. ahajournals.org This function is dependent on vesicular monoamine transporters (VMATs). ahajournals.org The uptake and metabolism of norepinephrine by PVAT can influence vascular contraction. Studies have also observed that norepinephrine exposure can trigger lipid accumulation in pre-adipocyte cells over time.

Vas Deferens: The isolated vas deferens is a classic pharmacological preparation used to study sympathetic neurotransmission. Norepinephrine contracts the human vas deferens, an effect mediated by α1-adrenoceptors. In the rat vas deferens, contractions to exogenous norepinephrine are predominantly mediated by α1A-adrenoceptors. This preparation is also used to investigate the release of norepinephrine from nerve terminals. frontiersin.org

Heart: Isolated heart preparations, such as the Langendorff-perfused heart, are used to study the direct cardiac effects of norepinephrine. In hypertrophied hearts from hypertensive rats, endogenous norepinephrine was found to influence ventricular automaticity. oup.com Studies using optogenetic stimulation in isolated perfused mouse hearts have shown that the release of norepinephrine from cardiac sympathetic neurons increases heart rate and inotropy.

Table 3: Summary of L(-)-Norepinephrine Studies on Isolated Tissues

Tissue Type Key Finding Reference
Adipocytes Storage of norepinephrine via vesicular transport. ahajournals.org
Adipocytes Influence on vascular contraction through uptake and metabolism.
Vas Deferens Contraction mediated by α1-adrenoceptors.
Vas Deferens Model for studying sympathetic neurotransmitter release. frontiersin.org
Heart Influence on ventricular automaticity in hypertrophied hearts. oup.com

In Vivo Animal Models

In vivo animal models are indispensable for understanding the integrated physiological and behavioral effects of L(-)-Norepinephrine in a whole organism.

Rodent models have been instrumental in elucidating the role of norepinephrine in various neurobiological processes. Animal models of post-traumatic stress disorder (PTSD) have highlighted the involvement of the noradrenergic system in stress vulnerability. For instance, increased noradrenergic activation may contribute to PTSD-like symptoms in susceptible mice.

Studies on norepinephrine-deficient mice have demonstrated its importance in exploratory and anxiety-like behaviors. These mice show reduced locomotor activity in novel environments and an absence of neophobia in certain tasks, effects that can be rescued by restoring central norepinephrine levels. Furthermore, in vivo two-photon microscopy in mice has revealed that norepinephrine axons in the adult brain have the capacity to regrow after injury and that these regrown axons are functionally capable of releasing norepinephrine in response to physiological stimuli.

Table 4: Neurobiological Findings from Rodent Models of L(-)-Norepinephrine

Rodent Model Research Area Key Finding Reference
Mouse model of PTSD Stress Response Increased noradrenergic activation contributes to PTSD-like symptoms.
Norepinephrine-deficient mice Behavior Norepinephrine is crucial for novelty-induced locomotion and neophobia.

Large Animal Models (e.g., canine models)

Large animal models, such as canines, are often used in translational research, particularly for cardiovascular and critical care studies, due to their physiological similarities to humans. In a canine model of septic shock, norepinephrine was shown to have beneficial effects on survival compared to epinephrine (B1671497). Specifically, norepinephrine was more favorable in terms of its impact on organ function and systemic perfusion.

Studies comparing norepinephrine and dopamine (B1211576) as first-line vasopressors in dogs with vasodilatory shock found that both drugs effectively increased blood pressure. In isoflurane-anesthetized dogs, norepinephrine was found to increase arterial pressure primarily through an increase in inotropism rather than vasoconstriction. Furthermore, research in conscious dogs has demonstrated that norepinephrine exerts a significant coronary vasoconstrictor effect.

Table 5: Cardiovascular Effects of L(-)-Norepinephrine in Canine Models

Canine Model Research Focus Key Finding Reference
Septic shock model Vasopressor effects Norepinephrine showed a more favorable risk-benefit profile and survival effect compared to epinephrine.
Vasodilatory shock model Hemodynamic response Both norepinephrine and dopamine effectively increased blood pressure.
Anesthesia-induced hypotension model Mechanism of action Increased arterial pressure primarily through enhanced inotropism.

Models of Noradrenergic System Manipulation (e.g., denervation, transporter knockouts)

To investigate the precise roles of the noradrenergic system, researchers utilize preclinical models that allow for targeted manipulation. These models primarily involve chemical denervation to eliminate norepinephrine-producing neurons or genetic modification to remove key proteins like the norepinephrine transporter (NET).

Chemical Denervation

A widely used tool for chemical denervation of the noradrenergic system is the neurotoxin N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine, commonly known as DSP-4. frontiersin.orgnih.gov This compound is highly selective for noradrenergic nerve terminals originating from the locus coeruleus (LC), the principal site of norepinephrine synthesis in the brain. frontiersin.orgnih.govnih.gov When administered systemically in animal models, DSP-4 is taken up by the norepinephrine transporter into noradrenergic neurons. frontiersin.orgnih.gov Inside the neuron, it induces the degeneration of nerve terminals, leading to a significant and sustained depletion of norepinephrine in brain regions innervated by the LC, such as the frontal cortex and hippocampus. nih.govnih.govresearchgate.net This selective destruction allows researchers to study the behavioral and physiological consequences of reduced noradrenergic signaling. nih.govresearchgate.net Studies have shown that DSP-4 treatment can impair exploratory behavior and affect performance in memory tasks, highlighting the role of norepinephrine in these functions. frontiersin.orgresearchgate.net Interestingly, the effects of DSP-4 can be dose-dependent, with lower doses potentially leading to different outcomes than higher doses that cause more complete denervation. nih.gov

Norepinephrine Transporter (NET) Knockout Models

Genetic manipulation provides another powerful approach to studying the noradrenergic system. By deleting the gene that codes for the norepinephrine transporter (SLC6A2), researchers have created NET knockout (NET-/-) mice. nih.govjneurosci.org These animals lack the primary mechanism for clearing norepinephrine from the synaptic cleft. nih.gov Consequently, NET knockout mice exhibit prolonged presence of norepinephrine in the synapse and elevated extracellular levels of the neurotransmitter. nih.gov

This genetic modification results in a range of behavioral and physiological changes. For instance, NET-deficient animals often display behaviors analogous to those seen in wild-type animals treated with antidepressant medications. nih.gov They also show hypersensitivity to the locomotor-stimulating effects of psychostimulants like cocaine and amphetamine. nih.gov Research using NET knockout mice has been instrumental in demonstrating that in certain brain regions with low levels of the dopamine transporter (DAT), the norepinephrine transporter is responsible for clearing dopamine from the synapse. jneurosci.org Furthermore, studies on these models have revealed compensatory changes in other monoamine systems, such as an upregulation of dopamine and serotonin (B10506) transporters, which is an important consideration when interpreting research findings. nih.govresearchgate.net

Neuropharmacological Tools in Research

The functional dissection of the noradrenergic system heavily relies on a diverse array of pharmacological tools. These compounds, which include receptor agonists and antagonists, as well as inhibitors of reuptake and enzymatic degradation, allow for the precise manipulation of noradrenergic signaling pathways in preclinical research.

Agonists and Antagonists for Receptor Profiling

Adrenergic receptors (adrenoceptors) are the primary targets of norepinephrine and are classified into two main types, α and β, each with several subtypes. Pharmacological agents that either activate (agonists) or block (antagonists) these receptors are essential for determining their specific physiological and behavioral functions. veteriankey.commhmedical.com

Direct-acting agonists bind to and activate adrenergic receptors, mimicking the effects of endogenous norepinephrine. veteriankey.commhmedical.com The selectivity of these agonists for different receptor subtypes allows researchers to isolate the effects of activating a specific pathway. For example, phenylephrine is a selective agonist for α1-adrenergic receptors, while isoproterenol (B85558) is a non-selective agonist for β1- and β2-adrenergic receptors. veteriankey.com Antagonists, conversely, bind to adrenergic receptors without activating them, thereby preventing norepinephrine from exerting its effects. These tools are crucial for studying the consequences of blocking specific receptor-mediated signaling. Adrenergic antagonists have also been shown to have a significantly lower affinity for mu-opioid receptor extracellular peptides compared to adrenergic agonists. nih.gov

The table below provides examples of commonly used adrenergic receptor agonists and antagonists in preclinical research.

AgentClassPrimary Target(s)Research Application
PhenylephrineAgonistα1Studying the role of α1-receptors in vasoconstriction and blood pressure regulation. veteriankey.commhmedical.com
ClonidineAgonistα2Investigating the function of α2-autoreceptors in modulating norepinephrine release and their sedative effects. mhmedical.com
IsoproterenolAgonistβ1, β2Examining the effects of broad β-adrenergic stimulation on cardiac function and smooth muscle relaxation. veteriankey.com
DobutamineAgonistβ1Profiling the role of β1-receptors in increasing cardiac contractility. slideshare.net
PrazosinAntagonistα1Blocking α1-receptor-mediated effects to study their involvement in processes like smooth muscle contraction.
YohimbineAntagonistα2Inhibiting α2-receptors to increase norepinephrine release and study its subsequent effects. slideshare.net
PropranololAntagonistβ1, β2Non-selective blockade of β-receptors to investigate their broad physiological roles.
MetoprololAntagonistβ1Selective blockade of β1-receptors, often to study cardiac-specific adrenergic responses.

Reuptake Inhibitors and Enzyme Inhibitors

Manipulating the concentration and duration of norepinephrine in the synaptic cleft is another key strategy in preclinical research. This is achieved using compounds that block its reuptake into the presynaptic neuron or inhibit the enzymes responsible for its degradation.

Reuptake Inhibitors

The norepinephrine transporter (NET) is responsible for clearing up to 90% of released norepinephrine from the synapse. wikipedia.org Norepinephrine reuptake inhibitors (NRIs) are compounds that block this transporter, leading to increased synaptic norepinephrine levels. taylorandfrancis.com Atomoxetine and reboxetine are examples of selective NRIs used in research. taylorandfrancis.comwikipedia.org Other compounds, known as serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine and duloxetine, block both the NET and the serotonin transporter (SERT). nih.govnih.gov There are also triple reuptake inhibitors (TRIs) that block the reuptake of norepinephrine, serotonin, and dopamine. wikipedia.orgplos.org These inhibitors are valuable tools for investigating the roles of norepinephrine in mood, cognition, and pain perception. nih.govnih.gov

Enzyme Inhibitors

Once transported back into the neuron or into other cells, norepinephrine is degraded by two primary enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). researchgate.net Inhibitors of these enzymes prevent the breakdown of norepinephrine, thereby increasing its availability.

Monoamine Oxidase Inhibitors (MAOIs) : MAO exists in two isoforms, MAO-A and MAO-B. MAOIs prevent the breakdown of norepinephrine within the presynaptic neuron. Selegiline is an example of a selective MAO-B inhibitor. researchgate.netnih.gov

Catechol-O-Methyltransferase (COMT) Inhibitors : COMT is involved in the degradation of catecholamines in the synaptic cleft and other tissues. physiology.org COMT inhibitors like entacapone and tolcapone prevent this breakdown, prolonging the action of norepinephrine. nih.govfrontiersin.orgspringermedicine.com

The following table summarizes key examples of these inhibitory compounds.

AgentClassMechanism of ActionPrimary Research Use
AtomoxetineNRISelective inhibition of the norepinephrine transporter. wikipedia.orgStudying the effects of increased synaptic norepinephrine in models of ADHD and cognitive function.
DuloxetineSNRIInhibition of both serotonin and norepinephrine transporters. nih.govnih.govInvestigating the combined role of serotonin and norepinephrine in models of depression and pain.
SelegilineMAO-B InhibitorPrevents the enzymatic degradation of monoamines by MAO-B. researchgate.netnih.govExamining the consequences of increased monoamine levels in neurodegenerative disease models.
EntacaponeCOMT InhibitorInhibits the enzymatic degradation of catecholamines by COMT. nih.govfrontiersin.orgStudying the effects of prolonging catecholamine signaling, often in the context of Parkinson's disease models.

Advanced Imaging Techniques in Animal Research (e.g., neuroimaging for LC function)

Visualizing the structure and function of the noradrenergic system, particularly the locus coeruleus (LC), in living animals presents significant challenges due to the small size and deep brainstem location of this nucleus. frontiersin.orgnih.gov However, recent advancements in neuroimaging have provided powerful, non-invasive tools to study the LC and its projections in preclinical models.

Magnetic Resonance Imaging (MRI)

High-resolution MRI techniques have emerged as a primary method for in vivo imaging of the LC. frontiersin.orgoup.com One approach utilizes T1-weighted MRI sequences with magnetization transfer (MT). nih.govnih.govresearchgate.net This technique can delineate noradrenergic neurons and has been used to identify the LC in both mice and humans. nih.govnih.govresearchgate.net The high signal intensity of noradrenergic neurons on these scans is attributed to a high density of water protons whose T1 relaxation time is shortened by the presence of paramagnetic ions, such as copper, which is abundant in these cells. nih.govnih.govnews-medical.net The validity of this technique has been confirmed in knockout mouse models lacking noradrenergic neurons, where the characteristic high MRI signal from the LC is absent. nih.gov This method allows for the detection of noradrenergic neuron loss in animal models of neurodegenerative diseases. nih.govresearchgate.net

Functional MRI (fMRI) is another valuable tool for investigating LC function. Although challenging due to the LC's small size, high-resolution fMRI can be used to map brain-wide connectivity and activity related to LC stimulation. frontiersin.orgnih.gov In rodent models, fMRI can be combined with techniques like optogenetics or chemogenetics to precisely control LC neuron firing and observe the resulting changes in neural networks throughout the brain. frontiersin.org This approach has been used to demonstrate that stimulation of LC fibers can elicit norepinephrine release and increase functional connectivity in target regions like the striatum. frontiersin.org

Other Imaging Modalities

While MRI is a cornerstone of LC imaging, other techniques offer complementary information. Positron Emission Tomography (PET) can be used with specific radioligands to quantify the density and distribution of norepinephrine transporters (NET) or adrenergic receptors in the brain. This allows for a molecular-level assessment of the noradrenergic system's integrity and response to various stimuli or pathological conditions.

These advanced imaging techniques are crucial for bridging the gap between molecular changes and whole-brain function. They enable researchers to track the progression of noradrenergic degeneration in disease models, assess the efficacy of therapeutic interventions, and gain a deeper understanding of the LC's role in complex behaviors and cognitive processes. frontiersin.orgoup.com

Interactions of L Norepinephrine with Other Neurotransmitter Systems

Crosstalk with Dopaminergic Systems

The relationship between the norepinephrine (B1679862) and dopamine (B1211576) systems is particularly intimate, stemming from their shared biochemical origins and functional interdependencies.

Norepinephrine and dopamine are both catecholamines and share a common biosynthetic pathway that begins with the amino acid L-tyrosine. wikipedia.orghouptlab.org This precursor is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase, which is the rate-limiting step in the synthesis of all catecholamines. wikipedia.orgmsu.edubio-techne.com L-DOPA is then converted to dopamine by the enzyme DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase). msu.edutaylorandfrancis.com

In dopaminergic neurons, the synthesis pathway ends with dopamine. However, in noradrenergic neurons, dopamine serves as the immediate precursor for norepinephrine. msu.edunih.gov Dopamine is transported into synaptic vesicles where the enzyme dopamine β-hydroxylase, a copper-containing oxygenase, catalyzes its conversion to norepinephrine. wikipedia.orgresearchgate.netsigmaaldrich.com This makes norepinephrine the only known small-molecule neurotransmitter to be synthesized within synaptic vesicles. wikipedia.org

Table 1: Key Enzymes in the Biosynthesis of Dopamine and Norepinephrine

EnzymePrecursorProductCofactorsLocation of Conversion
Tyrosine HydroxylaseL-TyrosineL-DOPAO₂, Fe²⁺, Tetrahydrobiopterin (B1682763)Cytosol
DOPA DecarboxylaseL-DOPADopaminePyridoxal (B1214274) phosphate (B84403)Cytosol
Dopamine β-hydroxylaseDopamineL(-)-NorepinephrineAscorbate (B8700270) (Vitamin C), O₂Synaptic Vesicles

This table outlines the sequential enzymatic reactions in the synthesis of dopamine and norepinephrine, highlighting the role of shared precursors.

The clearance of norepinephrine and dopamine from the synaptic cleft is primarily mediated by their respective transporters: the norepinephrine transporter (NET) and the dopamine transporter (DAT). msu.eduwikipedia.org However, these transporters exhibit a degree of cross-reactivity. The NET can also recognize and transport dopamine. wikipedia.orgnih.gov This is particularly significant in brain regions with a high density of noradrenergic terminals but a low density of dopaminergic terminals, such as the prefrontal cortex. oup.comnih.govnih.gov In these areas, NET is the primary mechanism for clearing extracellular dopamine. oup.comnih.gov

Conversely, DAT can also transport norepinephrine, although with lower efficiency. wikipedia.org This reciprocal interaction means that the synaptic concentrations of both neurotransmitters are influenced by both transporters. nih.gov For instance, inhibition of NET can lead to an increase in synaptic levels of not only norepinephrine but also dopamine in certain brain regions. nih.govbegellhouse.com

Table 2: Transporter Affinity and Substrate Specificity

TransporterPrimary SubstrateOther SubstratesSignificance of Interaction
Norepinephrine Transporter (NET)NorepinephrineDopamineMajor role in dopamine clearance in brain regions with low DAT density, such as the prefrontal cortex. oup.comnih.gov
Dopamine Transporter (DAT)DopamineNorepinephrineCan contribute to norepinephrine clearance, although generally with lower affinity than NET. wikipedia.org

This table summarizes the interactions between the norepinephrine and dopamine transporters, emphasizing their roles in the reuptake of both neurotransmitters.

The functional relationship between norepinephrine and dopamine extends beyond shared synthesis and transport. These two neurotransmitters can modulate each other's release and postsynaptic effects, leading to complex control of neuronal activity. nih.gov For example, norepinephrine can influence the firing rate of dopaminergic neurons in the ventral tegmental area (VTA), a key region in the brain's reward circuitry. oup.com

In the prefrontal cortex, both norepinephrine and dopamine are critical for cognitive functions such as working memory and attention. nih.govresearchgate.net Norepinephrine, through its action on α2-adrenergic receptors, and dopamine, via D1 receptors, can modulate the activity of pyramidal neurons. nih.gov The interplay between these two systems is essential for optimal prefrontal cortex function. nih.gov Research has shown that intact noradrenergic transmission in the prefrontal cortex is necessary for dopamine release, highlighting the codependence of these systems for normal cognitive processes. nih.gov Furthermore, norepinephrine has been shown to upregulate the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, suggesting a role in maintaining dopaminergic neuron phenotype and function. nih.gov

Interactions with Serotonergic Systems

The noradrenergic and serotonergic systems, both of which are major targets for antidepressant medications, also exhibit significant interactions. nih.gov

The norepinephrine transporter (NET) and the serotonin (B10506) transporter (SERT) are responsible for the reuptake of their respective neurotransmitters. nih.govbiologists.com Many antidepressant drugs achieve their therapeutic effects by inhibiting one or both of these transporters. nih.govpsychscenehub.commayoclinic.org The selectivity of these drugs for NET versus SERT is a key determinant of their pharmacological profile. nih.govacs.org

Selective serotonin reuptake inhibitors (SSRIs) have a high affinity for SERT and a much lower affinity for NET. Conversely, selective norepinephrine reuptake inhibitors (NRIs) show the opposite preference. nih.gov Serotonin-norepinephrine reuptake inhibitors (SNRIs) are designed to inhibit both transporters. wikipedia.org The molecular basis for this selectivity lies in specific amino acid residues within the binding pockets of the transporters. nih.govresearchgate.net

Table 3: Selectivity of Different Classes of Reuptake Inhibitors

Drug ClassPrimary Target(s)Example Compounds
Selective Serotonin Reuptake Inhibitors (SSRIs)SERTFluoxetine, Citalopram, Sertraline
Selective Norepinephrine Reuptake Inhibitors (NRIs)NETReboxetine, Nisoxetine
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)SERT and NETVenlafaxine, Duloxetine
Tricyclic Antidepressants (TCAs)SERT and NET (also other receptors)Imipramine, Amitriptyline

This table categorizes different classes of antidepressant drugs based on their selectivity for the serotonin and norepinephrine transporters.

The noradrenergic and serotonergic systems are anatomically and functionally interconnected. nih.govresearchgate.net Noradrenergic neurons originating in the locus coeruleus project to the raphe nuclei, where serotonergic neurons are located, and vice versa. oup.com This anatomical arrangement allows for reciprocal regulation.

Modulation of Cholinergic Systems

The interplay between the noradrenergic and cholinergic systems is complex and bidirectional, involving multiple adrenergic receptor subtypes that can either enhance or suppress cholinergic activity. This modulation is critical in various brain regions for functions ranging from attention and memory to autonomic control.

Norepinephrine can directly influence the release of acetylcholine (B1216132) (ACh) from cholinergic nerve terminals. This regulation is mediated by different adrenoceptor subtypes located on these terminals. For instance, activation of presynaptic α1-adrenoceptors has been shown to facilitate the evoked release of ACh. Conversely, α2-adrenergic receptors, which are also found on cholinergic neurons, typically exert an inhibitory effect, reducing the amount of ACh released into the synaptic cleft wikipedia.orgjove.com. In fact, α2A-adrenergic receptors have been found to be co-localized in cholinergic neurons of the basal forebrain, providing an anatomical basis for this direct interaction sigmaaldrich.com.

The functional consequences of this interaction are significant. For example, the interplay between norepinephrine and acetylcholine is crucial for regulating cognitive functions. In the heart, there is a well-documented interaction where prejunctional M2 muscarinic (cholinergic) receptors inhibit norepinephrine release, demonstrating the reciprocal nature of this relationship cvphysiology.com.

Adrenergic Receptor SubtypeEffect on Acetylcholine ReleaseLocation of Interaction
α1-adrenoceptor FacilitatoryPresynaptic on cholinergic terminals
α2-adrenoceptor InhibitoryPresynaptic on cholinergic terminals
β2-adrenoceptor Facilitatory (indirect)Presynaptic on noradrenergic terminals

Influence on GABAergic and Glutamatergic Neurotransmission

L(-)-Norepinephrine bitartrate (B1229483) significantly influences the two primary amino acid neurotransmitter systems in the brain: the inhibitory γ-aminobutyric acid (GABA) system and the excitatory glutamate (B1630785) system. This modulation is critical for maintaining the delicate balance between neuronal excitation and inhibition that underlies normal brain function.

Norepinephrine's influence on the GABAergic system is multifaceted, with evidence for both enhancement and suppression of GABAergic transmission, depending on the brain region, the specific type of GABAergic interneuron, and the adrenergic receptors involved.

In several brain areas, norepinephrine has been shown to directly excite inhibitory GABAergic interneurons. This excitatory effect is often mediated by α1-adrenoceptors nih.govnih.gov. For example, in the spinal dorsal horn, norepinephrine directly excites inhibitory GABAergic interneurons in lamina II, contributing to its antinociceptive effects nih.gov. Similarly, in the frontal cortex, norepinephrine can increase the frequency of inhibitory postsynaptic currents (IPSCs) in pyramidal cells by acting on GABAergic cells via α-adrenoceptors nih.gov.

Conversely, norepinephrine can also inhibit GABAergic transmission. This is often mediated by α2-adrenoceptors, which can hyperpolarize GABAergic neurons nih.gov. In the main olfactory bulb, norepinephrine exhibits a concentration-dependent bidirectional modulation of GABAergic inhibition of mitral cells. Low concentrations of norepinephrine suppress spontaneous and miniature IPSCs through the activation of α2 receptors, while intermediate concentrations enhance them via α1 receptors sigmaaldrich.com.

Furthermore, β-adrenergic receptors also play a role. In the deep cerebellar nuclei, the β-adrenergic agonist isoproterenol (B85558) was found to modulate GABAergic inhibition in a significant percentage of cells nih.gov. Studies in the sensorimotor cortex have also shown that adrenergic activation can have complex effects on GABAergic inhibition, with evidence for presynaptic modulation of GABA release nih.govphysiology.org. The modulation of GABAergic transmission can also occur through metabotropic regulation of extrasynaptic GABAA receptors, which can be influenced by signaling pathways, such as the PKA pathway, that are downstream of adrenergic receptors frontiersin.org.

Adrenergic Receptor SubtypeEffect on GABAergic NeurotransmissionBrain Region/Cell Type
α1-adrenoceptor Excitatory (depolarization of GABAergic interneurons)Spinal Lamina II, Frontal Cortex
α2-adrenoceptor Inhibitory (hyperpolarization of GABAergic neurons)Spinal Lamina II, Main Olfactory Bulb
β-adrenoceptor Modulatory (can enhance or have no effect)Deep Cerebellar Nuclei, Sensorimotor Cortex

The interaction between norepinephrine and the glutamatergic system is crucial for a wide range of cognitive functions, including attention, learning, and memory. A prominent model describing this interaction is the "Glutamate Amplifies Noradrenergic Effects" (GANE) model, which posits that high levels of glutamate release create "hot spots" of norepinephrine activity, leading to enhanced synaptic plasticity through β-adrenoceptor activation nih.govcambridge.org.

Norepinephrine can modulate both the presynaptic release of glutamate and the postsynaptic response to it, mediated by different adrenergic receptor subtypes. Presynaptic glutamate receptors, including both NMDA and AMPA types, have been found on noradrenergic nerve terminals, where their activation can stimulate the release of norepinephrine nih.govnih.gov.

Conversely, norepinephrine, through its own receptors, can regulate glutamatergic transmission. In the prefrontal cortex, norepinephrine has complex effects. Activation of Gq-coupled α1 receptors can lead to a reduction in NMDA receptor-mediated currents, while Gi-coupled α2 receptors can decrease NMDA receptor trafficking nih.gov. However, in other contexts, α1-receptor activation can potentiate glutamatergic synaptic actions, for instance in the somatosensory cortex nih.govcambridge.org.

β-adrenergic receptor stimulation, particularly in classic synapses, is thought to increase glutamate release from axon terminals and enhance long-term potentiation (LTP) postsynaptically nih.govcambridge.org. Studies in the ventromedial hypothalamus have shown that norepinephrine, acting through β2-adrenergic receptors, stimulates the release of glutamate, which is important for counter-regulatory responses to hypoglycemia diabetesjournals.org.

The interplay between these two systems is critical for synaptic plasticity and cognitive function. For instance, targeting both the glutamatergic and noradrenergic systems simultaneously has been suggested as a potential therapeutic strategy for attention deficits olemiss.edu.

Adrenergic Receptor SubtypeEffect on Glutamatergic NeurotransmissionMechanism/Location
α1-adrenoceptor Can be inhibitory or facilitatoryReduces NMDA currents (PFC); Potentiates synaptic actions (somatosensory cortex)
α2-adrenoceptor InhibitoryReduces NMDA receptor trafficking (PFC)
β-adrenoceptor FacilitatoryIncreases glutamate release and enhances LTP

Future Directions and Emerging Areas in L Norepinephrine Research

Unraveling Complex Molecular Mechanisms

A key area of future research lies in elucidating the detailed molecular processes that underpin the actions of L(-)-Norepinephrine. This includes gaining a high-resolution understanding of the structures of its transporters and receptors.

Recent advancements in cryo-electron microscopy (cryo-EM) are providing unprecedented insights into the architecture of the norepinephrine (B1679862) transporter (NET). pdbj.orgnih.gov Cryo-EM structures of the human NET have been determined in various states, including its apo form (unbound) and when bound to substrates like norepinephrine and dopamine (B1211576), as well as to different antidepressant drugs. pdbj.orgebi.ac.ukrcsb.org These high-resolution structures, with resolutions ranging from 2.5 Å to 3.5 Å, are revealing the molecular basis of substrate recognition and transport. pdbj.orgebi.ac.ukrcsb.orgrcsb.org

Researchers have identified a primary substrate-binding site (S1) and a newly discovered extracellular allosteric site (S2). pdbj.orgebi.ac.ukrcsb.org The binding of substrates such as noradrenaline and dopamine appears to be similar in both sites. pdbj.orgebi.ac.uk Furthermore, these structural studies are clarifying the mechanisms by which various antidepressants, including atomoxetine, desipramine, and bupropion, occupy the S1 site to block substrate transport. pdbj.orgebi.ac.uk This detailed structural information provides a paradigm for the design of more specific and effective inhibitors for catecholamine transporters. researchgate.net

Transporter/ReceptorTechniqueKey Findings
Human Norepinephrine Transporter (NET)Cryo-Electron Microscopy (Cryo-EM)Determined structures in apo, substrate-bound, and drug-bound states. pdbj.orgnih.gov Identified a primary (S1) and an allosteric (S2) binding site. pdbj.orgebi.ac.ukrcsb.org Elucidated mechanisms of antidepressant inhibition. pdbj.orgebi.ac.uk
Drosophila Dopamine Transporter (dDAT)X-ray CrystallographyUsed as a surrogate for NET to study norepinephrine binding and inhibitor interactions. researchgate.net

Elucidating Norepinephrine's Role in Specific Neural Circuits

While the widespread influence of norepinephrine in the brain is well-established, future research will focus on dissecting its precise role within specific neural circuits. The locus coeruleus (LC), the primary source of norepinephrine in the brain, projects throughout the central nervous system and plays a crucial role in regulating various cognitive functions. nih.govtexaschildrens.orgyoutube.com

Norepinephrine is known to modulate the activity of both excitatory and inhibitory neurons, thereby influencing cortical circuit function. nih.govnih.gov It has been shown to alter network activity related to attention and working memory. nih.gov Future studies will aim to understand how norepinephrine signaling differentially modulates various neuronal populations and how these modulations contribute to specific behaviors. nih.gov The diverse actions of norepinephrine are mediated by different adrenergic receptor subtypes (α1, α2, and β receptors), which are G-protein coupled receptors with either excitatory or inhibitory effects. nih.govwikipedia.org Understanding the distribution and function of these receptors within specific circuits is a key area of investigation.

Development of Novel Research Tools and Methodologies

Progress in understanding the noradrenergic system is heavily reliant on the development of innovative tools and techniques. A significant advancement is the creation of second-generation GPCR-activation-based norepinephrine sensors (GRABNE2m and GRABNE2h). nih.gov These sensors exhibit superior sensitivity and selectivity for norepinephrine, enabling real-time monitoring of its release in vivo. nih.gov This technology allows for the precise spatiotemporal detection of norepinephrine release in response to various stimuli, providing new insights into its physiological and pathophysiological roles. nih.gov

Other emerging tools include photoactivatable norepinephrine, which allows for the controlled release of norepinephrine with spatial and temporal precision, aiding in the fine-grained mapping of noradrenergic circuits. researchgate.net Additionally, advanced nanosystems and nanomaterial-based biosensors are being developed for the highly sensitive and selective detection of norepinephrine in biological samples. ipme.ru Voltammetry techniques are also being adapted for use in humans to record real-time neurochemical activity, offering a window into the dynamics of the noradrenergic system in conscious individuals. medlink.com

Research Tool/MethodologyApplicationKey Advantages
Second-Generation GRABNE SensorsIn vivo monitoring of norepinephrine releaseHigh sensitivity and selectivity for real-time detection. nih.gov
Photoactivatable NorepinephrineProbing adrenergic neural circuitsPrecise spatial and temporal control of norepinephrine release. researchgate.net
Nanomaterial-based BiosensorsDetection of norepinephrine in biological samplesHigh sensitivity and selectivity. ipme.ru
VoltammetryReal-time neurochemical recording in humansProvides insights into the dynamics of the noradrenergic system in conscious individuals. medlink.com

Understanding Noradrenergic System Plasticity and Adaptation

The noradrenergic system exhibits remarkable plasticity, adapting its function in response to experience and environmental demands. A key area of future research is to understand the mechanisms underlying this plasticity. Norepinephrine is crucial for learning, synaptic plasticity, and the modification of sensory representations. nih.gov

Studies have shown that the locus coeruleus is involved in long-term electrophysiological changes following neuronal activation. plos.org Noradrenergic modulation can influence both short-term and long-term synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). nih.gov Furthermore, the noradrenergic system can modulate gene expression, leading to long-term adaptations in song-responsive neurons in songbirds. plos.org Future investigations will likely focus on how norepinephrine contributes to the reorganization of synaptic connections, particularly in the context of memory consolidation and adaptation to emotional experiences. researchgate.net The interaction between the noradrenergic system and other neuromodulatory systems in controlling neural plasticity is another important avenue for future exploration. nih.gov

Q & A

Q. How can researchers ensure the stability of L(-)-Norepinephrine bitartrate in experimental solutions?

this compound is sensitive to oxidation and light. To maintain stability:

  • Prepare solutions in acidic conditions (pH 3.0–4.5) to prevent degradation .
  • Store lyophilized powder in nitrogen-purged, light-protected ampules at 15–30°C .
  • Use antioxidants like sodium metabisulfite in buffer solutions to reduce oxidative breakdown during in vitro assays .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

The USP-recommended assay involves:

  • Ferro-citrate solution and buffer solution for sample preparation .

  • Standard preparation using USP Norepinephrine Bitartrate RS (labeled as monohydrate) .

  • UV spectrophotometry or HPLC with a calculation formula: Quantity (mg/mL)=169.18319.27×0.05CV×AUAS\text{Quantity (mg/mL)} = \frac{169.18}{319.27} \times \frac{0.05C}{V} \times \frac{AU}{AS}

    where CC is the RS concentration, VV is the sample volume, and AU/ASAU/AS is the absorbance ratio .

Q. What structural features distinguish this compound from epinephrine?

  • L(-)-Norepinephrine lacks a methyl group on the nitrogen atom, unlike epinephrine .
  • Its chemical structure is (−)-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol bitartrate monohydrate, with a molecular weight of 337.28 .

Advanced Research Questions

Q. How does this compound influence Erk1/2 signaling in promyelocytic leukemia (HL-60) cells?

  • In HL-60 cells, this compound induces cytotoxicity and activates Erk1/2 phosphorylation at doses ≥10 µM .
  • Methodological considerations:
    • Use Western blotting with phospho-specific Erk1/2 antibodies.
    • Include controls with β-adrenergic receptor blockers (e.g., propranolol) to isolate signaling pathways .

Q. What are the key considerations for in vivo administration of this compound in hemodynamic studies?

  • Dosage : Start at 0.05–0.1 µg/kg/min via IV infusion, titrating to maintain mean arterial pressure (MAP) ≥65 mmHg .
  • Monitoring : Track perfusion index (PI), lactate levels, and central venous oxygen saturation (ScvO₂) to assess tissue perfusion .
  • Contraindications : Avoid in hypovolemic shock without prior fluid resuscitation to prevent renal failure .

Q. How can researchers resolve discrepancies in this compound's effects across experimental models?

  • Cross-model validation : Compare results from isolated organ preparations (e.g., rat aorta rings) vs. whole-animal models to assess vascular reactivity differences .
  • Receptor specificity : Use α₁ (prazosin) and β₁ (metoprolol) antagonists to dissect adrenergic contributions .
  • Batch variability : Validate purity (>98%) via USP-compliant assays to rule out degradation artifacts .

Q. What is the role of this compound in neurotransmitter crosstalk with dopamine and serotonin?

  • Norepinephrine biosynthesis from tyrosine requires dopamine as an intermediate, mediated by dopamine β-hydroxylase .
  • Experimental design:
    • Use CRISPR-edited neuronal cell lines lacking tyrosine hydroxylase to study pathway dependencies.
    • Measure metabolite levels via LC-MS/MS in cerebrospinal fluid (CSF) samples .

Methodological Tables

Q. Table 1: Stability Parameters for this compound Solutions

ParameterOptimal ConditionReference
pH Range3.0–4.5
Storage Temperature15–30°C (protected from light)
Antioxidant Additives0.1% sodium metabisulfite

Q. Table 2: Key Adrenergic Receptor Targets

ReceptorAgonist SpecificityCommon AntagonistsResearch Application
α₁High affinityPrazosinVascular contraction assays
β₁Moderate affinityMetoprololCardiac output studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.